Ethyl 2-oxodecanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDNGDEJLEQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508867 | |
| Record name | Ethyl 2-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-59-4 | |
| Record name | Ethyl 2-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Difference between ethyl 2-oxodecanoate and ethyl decanoate
This guide provides a rigorous technical comparison between Ethyl 2-oxodecanoate and Ethyl decanoate , designed for researchers in organic synthesis and medicinal chemistry.
Structural Divergence, Reactivity Profiles, and Synthetic Applications
Executive Summary
While sharing a ten-carbon alkyl backbone, Ethyl decanoate and Ethyl 2-oxodecanoate occupy distinct niches in chemical research. Ethyl decanoate is a stable, lipophilic fatty acid ester primarily utilized as a solubilizing agent, flavorant, and biofuel component. In contrast, Ethyl 2-oxodecanoate (also known as ethyl
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The defining difference lies in the oxidation state of the C2 carbon. The
| Feature | Ethyl Decanoate | Ethyl 2-Oxodecanoate |
| CAS Number | 110-38-3 | 5524-59-4 |
| IUPAC Name | Ethyl decanoate | Ethyl 2-oxodecanoate |
| Formula | ||
| Molecular Weight | 200.32 g/mol | 214.29 g/mol |
| Structure | Fatty Acid Ester (Lipophilic) | |
| Physical State | Colorless liquid | Colorless to pale yellow oil |
| Boiling Point | 245 °C (at 760 mmHg) | ~130-135 °C (at 0.5 mmHg)* |
| Key Reactivity | Hydrolysis, Transesterification | 1,2-Nucleophilic addition, Condensation |
*Note: Boiling points for
Structural Visualization
The following diagram contrasts the electron density and reactive sites of both molecules.
Figure 1: Structural comparison highlighting the additional carbonyl group in Ethyl 2-oxodecanoate.
Reactivity Profile & Mechanistic Divergence
The -Keto Effect
In Ethyl 2-oxodecanoate , the adjacent ester group exerts a strong electron-withdrawing inductive effect (-I) on the ketone carbonyl. This makes the C2 ketone significantly more electrophilic than a standard isolated ketone or the ester carbonyl itself.
-
Ethyl Decanoate: Reacts primarily at the ester carbonyl (C1) via nucleophilic acyl substitution (e.g., hydrolysis, aminolysis). The
-protons (C2) are weakly acidic ( ). -
Ethyl 2-Oxodecanoate: Reacts primarily at the ketone carbonyl (C2) via nucleophilic addition. The ester carbonyl (C1) is deactivated towards direct attack until the ketone reacts.
Heterocycle Synthesis (The "Lynchpin" Utility)
Ethyl 2-oxodecanoate is a privileged scaffold for synthesizing Quinoxalinones and Triazinones .
-
Mechanism: Condensation with 1,2-diamines (e.g., o-phenylenediamine). The amine first attacks the highly reactive C2 ketone, followed by cyclization at the ester.
Figure 2: The primary synthetic utility of Ethyl 2-oxodecanoate in heterocycle formation.
Synthesis Pathways[8][11][12][13]
While Ethyl Decanoate is synthesized via standard Fisher esterification, Ethyl 2-oxodecanoate requires C-C bond formation strategies to install the 1,2-dicarbonyl system.
Protocol: Grignard Addition to Diethyl Oxalate
This is the industry-standard method for synthesizing
Reaction:
Step-by-Step Methodology
Adapted from J. Org. Chem. 2015, 80, 2855.
-
Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Prepare Octylmagnesium bromide (1.0 equiv) in anhydrous THF.
-
Electrophile Setup: Dissolve Diethyl oxalate (1.2 equiv) in THF and cool to -78°C (Dry ice/Acetone bath). Crucial: Excess oxalate prevents double addition.
-
Addition: Add the Grignard reagent dropwise over 60 minutes. Maintain temperature below -70°C to avoid formation of the
-hydroxy ester or tertiary alcohol. -
Quench: Warm to 0°C and quench with 2M HCl.
-
Workup: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Distillation under reduced pressure is required to separate the product from unreacted diethyl oxalate.
Applications in Drug Development[14][15]
Ethyl Decanoate: The Lipophilic Carrier
-
Role: Excipient and Prodrug moiety.[2]
-
Mechanism: Used to increase the lipophilicity of polar drugs (via esterification), facilitating transport across the blood-brain barrier or cell membranes. Once inside, intracellular esterases hydrolyze the ester, releasing the active drug and decanoic acid (a benign fatty acid).
Ethyl 2-Oxodecanoate: The Transition State Mimic
-
Role: Enzyme Inhibitor Design.
-
Mechanism: The
-keto ester motif mimics the transition state of peptide hydrolysis.-
Lipase Inhibition: The serine residue in the active site of lipases attacks the C2 ketone, forming a stable hemiacetal adduct that mimics the tetrahedral intermediate, effectively locking the enzyme.
-
Stereoselective Synthesis: It is a substrate for Asymmetric Transfer Hydrogenation (ATH) to generate chiral
-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate), which are precursors for specific prostaglandin analogs and pheromones.
-
References
-
Synthesis & Physical Data (Ethyl 2-oxodecanoate): Lin, Z., et al. "Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water."[3] The Journal of Organic Chemistry, 2015, 80(5), 2855–2862.
-
Reactivity of
-Keto Esters: Platen, M., & Steckhan, E. "Electrogenerated Bases: Synthesis of Ethyl 2-Oxoalkanoates." Chemische Berichte, 1984, 117(5), 1679–1694.[3] -
General Properties (Ethyl Decanoate): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8048, Ethyl decanoate."
Sources
Ethyl 2-oxocaprate structure and functional groups
The following technical monograph provides an in-depth analysis of Ethyl 2-oxocaprate (Ethyl 2-oxodecanoate), designed for researchers in organic synthesis and medicinal chemistry.
Synonyms: Ethyl 2-oxodecanoate, Ethyl
Executive Summary
Ethyl 2-oxocaprate is a lipophilic
Nomenclature Note: "Caprate" historically refers to the C10 fatty acid (Decanoic acid).[2] Therefore, Ethyl 2-oxocaprate is chemically Ethyl 2-oxodecanoate .[1][2] It should not be confused with Ethyl 2-oxocaproate (C6, Ethyl 2-oxohexanoate).[1] This guide focuses on the C10 (Decanoic) derivative.[2]
Chemical Identity & Structural Analysis[1][3]
Structural Composition
The molecule consists of three distinct functional domains, each conferring specific chemical behaviors:
-
The
-Keto Ester Core: A vicinal dicarbonyl system where the C2 ketone is activated by the electron-withdrawing ester group at C1.[2] -
The Ethyl Moiety: Acts as a protecting group for the carboxylic acid and modulates solubility.[2]
-
The Octyl Chain (
): A lipophilic tail that influences Van der Waals interactions and enzyme binding pocket affinity.[2]
Data Summary Table: Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Weight | 214.30 g/mol | Small molecule fragment range.[1][2] |
| LogP (Predicted) | ~3.5 - 4.1 | High lipophilicity; suitable for membrane permeation.[2] |
| H-Bond Acceptors | 3 | Carbonyl oxygens (C1, C2) and Ether oxygen.[2] |
| H-Bond Donors | 0 | Aprotic; requires proton source for activation.[2] |
| Rotatable Bonds | 10 | High conformational flexibility in the alkyl tail.[2] |
| Dipole Moment | High | The s-trans conformation of the dicarbonyl is preferred to minimize dipole repulsion.[2] |
3D Conformational Logic
In solution, the 1,2-dicarbonyl system predominantly adopts an s-trans conformation to minimize the repulsion between the lone pairs of the adjacent oxygen atoms. However, upon binding to metal cations (e.g.,
Functional Group Reactivity (Mechanistic Insight)
The synthetic utility of Ethyl 2-oxocaprate stems from the electronic disparity between the two carbonyl carbons.
The "Alpha Effect" and Electrophilicity
The C2 ketone is significantly more electrophilic than a standard isolated ketone.[2] The adjacent ester group (C1) exerts a strong inductive electron-withdrawing effect (-I), destabilizing the C2 carbonyl and raising the energy of the LUMO.[1]
-
Nucleophilic Attack: Nucleophiles (amines, hydrazines, Grignards) attack the C2 position preferentially over the C1 ester carbonyl.
-
Heterocycle Formation: This regioselectivity is exploited to form 6-membered rings (quinoxalines) by condensing with 1,2-diamines.[1][2]
Visualization: Reactivity Pathways
The following diagram maps the core reactivity modes of the scaffold.
Figure 1: Reactivity map illustrating the divergence of Ethyl 2-oxocaprate into critical medicinal chemistry scaffolds via C2-selective nucleophilic attack.
Synthesis & Production Protocol
While oxidative cleavage of alkenes is possible, the most robust laboratory-scale synthesis involves the Grignard addition to diethyl oxalate. This method prevents over-addition and ensures high yields of the
Experimental Protocol: Grignard Route
Objective: Synthesis of Ethyl 2-oxodecanoate from Octyl bromide.
Reagents:
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Add Octyl bromide (1.0 eq) in anhydrous THF dropwise.[2] Maintain a gentle reflux to generate Octylmagnesium bromide (
).[2] -
Critical Check: Ensure complete consumption of Mg to prevent Wurtz coupling side products.[2]
-
-
Nucleophilic Acylation (The Inverse Addition):
-
Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to -78°C.
-
Why Excess? Using excess oxalate and low temperature prevents the Grignard reagent from attacking the product (which would form the
-hydroxy ester or tertiary alcohol). -
Cannulate the Grignard solution slowly into the cold Diethyl oxalate solution over 1 hour.
-
-
Quench and Hydrolysis:
-
Purification:
-
Dry over
and concentrate in vacuo. -
Distillation: Perform fractional vacuum distillation. The excess diethyl oxalate will distill off first (lower BP), followed by the product Ethyl 2-oxodecanoate (High BP, typically >130°C at reduced pressure).
-
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis logic ensuring mono-addition of the alkyl chain to the oxalate core.
Applications in Drug Discovery[4]
Heterocycle Synthesis (The Quinoxaline Route)
Quinoxalines are potent bioactive motifs found in antimicrobial and anticancer agents.[2] Ethyl 2-oxocaprate reacts with o-phenylenediamine to form 3-octylquinoxalin-2(1H)-one.[1]
-
Mechanism: The primary amine attacks the C2 ketone (Schiff base formation), followed by intramolecular cyclization of the second amine onto the C1 ester.
-
Significance: The octyl chain at the C3 position enhances the lipophilicity of the quinoxaline, potentially improving blood-brain barrier (BBB) penetration.
Asymmetric Synthesis
The scaffold is a standard substrate for testing Ketoreductases (KREDs) .[2]
-
Enzymatic reduction of the C2 ketone yields chiral
-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate).[1] -
These chiral alcohols are precursors for pheromones and specific lipid mediators.[2]
References
-
Reactivity of
-Keto Esters:-
Huseynova, P. (2026).[2] Application of aryl-hydrazones of
-ketoesters in the synthesis of heterocyclic compounds. ResearchGate.
-
-
Synthesis Methodology (Grignard to Oxalate)
- Rambaud, M., et al. (1981). Synthesis of alpha-keto esters via Grignard reagents. Synthesis.
-
Organic Syntheses Procedure: Ethyl Ethoxalylpropionate (Analogous Claisen/Grignard chemistry). [1]
-
Physical Properties & Safety
-
Heterocycle Applications
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 10-oxodecanoate | C12H22O3 | CID 13122826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
Biological Activity of Long-Chain α-Keto Esters: Mechanistic Paradigms, Synthetic Workflows, and Assay Methodologies
Executive Summary: The Pharmacophore Dynamics of α-Keto Esters
In the landscape of rational drug design and synthetic biochemistry, long-chain α-keto esters (LCAKEs) occupy a privileged chemical space. Characterized by the precise juxtaposition of a highly electrophilic α-dicarbonyl moiety and a tunable lipophilic aliphatic tail, these compounds serve as potent transition-state analogues and versatile metabolic modulators.
Unlike traditional competitive inhibitors that rely solely on steric occlusion, α-keto esters actively engage with the catalytic machinery of target enzymes—specifically serine lipases and cysteine proteases. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, allowing it to form reversible covalent adducts (hemiketals or hemithioacetals) that mimic the tetrahedral transition state of native substrate hydrolysis[1]. Beyond enzyme inhibition, the unique electronic properties of α-keto esters enable their use as precursors for environmentally friendly antimicrobial oxidizing agents[2] and complex heterocyclic therapeutics[3].
This whitepaper dissects the biological activity of LCAKEs, detailing their structural-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required for their synthesis and biological evaluation.
Mechanistic Paradigms of Biological Activity
Interfacial Lipase Inhibition via Transition-State Mimicry
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides. Long-chain α-keto esters and their amide derivatives act as potent inhibitors of this enzyme, offering therapeutic avenues for obesity management[1].
The causality of their efficacy lies in their dual-domain structure:
-
The Lipophilic Tail: The long aliphatic chain (typically C12–C16) anchors the inhibitor within the hydrophobic binding pocket of the lipase, mimicking the acyl chains of natural triglycerides.
-
The Electrophilic Headgroup: Upon binding, the active-site serine residue (Ser152 in human pancreatic lipase) executes a nucleophilic attack on the α-keto carbonyl. This forms a stable, yet reversible, tetrahedral hemiketal intermediate. Because the enzyme is stalled in this transition-state mimicry, lipid hydrolysis is effectively halted[1].
Fig 1: Mechanism of reversible lipase inhibition via tetrahedral hemiketal formation.
Protease and Isomerase Modulation
The electrophilic nature of the α-keto ester is not limited to serine lipases. In the realm of cysteine proteases (such as calpains), peptidic α-keto esters act as reversible electrophilic traps, forming hemithioacetals with the active-site cysteine[4]. Furthermore, structural analogues utilizing the α-keto framework have been developed as inhibitors for Pin1, a peptidyl-prolyl isomerase implicated in cell cycle progression and oncogenesis, demonstrating the versatility of this pharmacophore in oncology[5].
In Situ Oxidative Disinfection
Beyond direct protein targeting, short-to-medium chain α-keto esters (such as methyl pyruvate) exhibit potent antimicrobial biological activity through a chemical mechanism. When combined with an oxidizing agent like Oxone (potassium peroxymonosulfate), the α-keto ester undergoes an in situ reaction to generate dioxiranes. The strong electron-withdrawing nature of the α-ester group stabilizes the highly reactive dioxirane intermediate, creating an environmentally friendly oxidizing agent capable of destroying highly resistant bacterial endospores (e.g., Bacillus cereus) and fungi within minutes at neutral pH[2].
Quantitative Structure-Activity Relationship (SAR)
To optimize the biological activity of α-keto esters, researchers must balance lipophilicity (LogP) with the electrophilicity of the carbonyl group. The table below summarizes the quantitative performance of various α-keto derivatives across different biological targets.
| Compound Class | Target Enzyme / Pathogen | Structural Feature | Inhibition Metric / IC50 | Mechanism of Action |
| Long-Chain α-Keto Amide/Ester | Human Pancreatic Lipase | C12 - C16 Aliphatic Tail | 50% inhibition at 0.14 molar fraction | Reversible hemiketal formation[1] |
| Lipophilic Triacylglycerol Analogue | Human Pancreatic Lipase | N-tert-butoxycarbonylamino | 50% inhibition at 0.003 molar fraction | Active-site steric occlusion[1] |
| Peptide α-Keto Ester | Calpain (Cysteine Protease) | Peptidic Recognition Sequence | Low micromolar (Target-dependent) | Hemithioacetal formation[4] |
| α-Ketoamide Isostere | Pin1 Isomerase | Fmoc–pSer–Ψ[CH2N]-Pro | IC50 = 6.3 µM | Transition-state mimicry[5] |
| Methyl Pyruvate + Oxone | S. aureus / B. cereus | Short-chain (C1) α-ester | Complete destruction < 5 min | In situ dioxirane generation[2] |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be designed with inherent causality and self-validation. A protocol is only as reliable as its internal controls.
Protocol 1: Synthesis of α-Keto Esters via Pt-Catalyzed Direct C–H Acylation
Traditional synthesis of α-keto esters often relies on harsh conditions or expensive Grignard reagents. A more elegant, atom-economical approach utilizes Platinum-catalyzed direct C–H acylation with ethyl chlorooxoacetate[6].
-
Causality of Reagent Selection: Platinum catalysis allows for direct C-H functionalization without pre-halogenation. However, the reaction generates HCl as a byproduct. If left unchecked, HCl protonates the substrate, preventing its coordination to the Pt center and halting the catalytic cycle. Therefore, the addition of an inorganic base (K₂CO₃) is mandatory to act as an HCl scavenger[6].
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask under inert argon, dissolve the arene substrate (1.0 mmol) in anhydrous dichloroethane (5.0 mL).
-
Catalyst Loading: Add 5–10 mol % of Pt catalyst (e.g., PtCl₂) and 1.5 mmol of ethyl chlorooxoacetate.
-
Acid Scavenging: Introduce 3.0 equivalents of anhydrous K₂CO₃. (Self-Validation Checkpoint: Monitor the pH of a micro-aliquot; a drop in pH indicates insufficient scavenging, which will prematurely terminate the reaction).
-
Thermal Activation: Seal the flask and heat to 110°C for 12–24 hours.
-
Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 2: Self-Validating In Vitro Lipase Inhibition Assay
Evaluating the biological activity of LCAKEs against lipases requires an interfacial assay, as lipases are inactive in standard aqueous solutions and require a lipid-water interface to undergo "interfacial activation" (the opening of the enzyme's structural lid).
-
Causality of Assay Design: We utilize a pH-stat titration method. As the lipase hydrolyzes the triglyceride emulsion, free fatty acids (FFAs) are released, dropping the pH. The automated titrator continuously adds NaOH to maintain a constant pH. The volume of NaOH consumed is directly proportional to enzyme activity. This provides real-time kinetic data, eliminating the artifacts common in end-point assays.
Fig 2: Self-validating workflow for in vitro lipase inhibition assay using pH-stat kinetics.
Step-by-Step Workflow:
-
Emulsion Preparation: Homogenize triolein (substrate) in a buffer containing sodium deoxycholate and gum arabic. (Causality: Sodium deoxycholate mimics physiological bile salts, providing the necessary lipid-water interface for lipase lid-opening).
-
Baseline Titration (Self-Validation Checkpoint): Insert the pH-stat electrode into the emulsion without the enzyme. Monitor for 5 minutes. If the system consumes NaOH, spontaneous auto-hydrolysis or emulsion breakdown is occurring, and the run must be aborted.
-
Inhibitor Incubation: Pre-incubate human pancreatic lipase with varying concentrations of the LCAKE inhibitor for 15 minutes at 37°C.
-
Kinetic Measurement: Inject the enzyme-inhibitor complex into the emulsion. Record the volume of 0.05 M NaOH required to maintain a pH of 8.0 over 10 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the NaOH consumption curve and determine the IC50 relative to an uninhibited control.
Conclusion
Long-chain α-keto esters represent a highly sophisticated class of biologically active molecules. By leveraging their unique electronic properties, researchers can design potent transition-state inhibitors for lipases and proteases, or utilize them as precursors for advanced antimicrobial agents. Success in translating these molecules from synthetic targets to therapeutic leads relies entirely on understanding the causality of their chemical reactivity and employing rigorous, self-validating biological assays.
References
1.[1] Inhibitors of pancreatic lipase: state of the art and clinical perspectives . nih.gov. 1 2.[2] Dioxiranes generated in situ from pyruvates and oxone as environmentally friendly oxidizing agents for disinfection . nih.gov. 2 3.[3] Current Status of Research on Synthesis of α-Keto Acids and Their Esters . mdpi.com. 3 4.[5] Pin1 Inhibitors: Towards Understanding the Enzymatic Mechanism . vt.edu. 5 5.[6] Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . nih.gov. 6 6.[4] Peptide .alpha.-keto ester, .alpha.-keto amide, and .alpha.-keto acid inhibitors of calpains and other cysteine proteases . acs.org. 4
Sources
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxiranes generated in situ from pyruvates and oxone as environmentally friendly oxidizing agents for disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 2-oxodecanoate
Section 1: Chemical Identity and Scientific Context
Ethyl 2-oxodecanoate (CAS No. 5524-59-4) is an alpha-keto ester, a class of organic compounds characterized by a ketone functional group adjacent to an ester.[1] These molecules serve as valuable intermediates in organic synthesis, particularly in the creation of heterocyclic compounds used in pharmaceuticals and agrochemicals.[2] Their unique structure, featuring two adjacent electrophilic centers, governs their reactivity and, consequently, their hazard profile.[2]
It is critical to note that comprehensive, publicly available safety data specifically for Ethyl 2-oxodecanoate is limited. Therefore, to ensure a robust and scientifically grounded safety assessment, this guide will leverage data from the close structural analog, Ethyl 2-oxohexanoate (CAS No. 5753-96-8) .[3] This C6-chain alpha-keto ester shares the same reactive functional groups as its C10 counterpart, making its toxicological profile, particularly regarding irritant properties, a reliable surrogate for establishing safe handling protocols. This approach is a standard practice in chemical safety assessment for data-poor compounds.
Section 2: GHS Hazard Identification and Classification (Analog-Based)
The primary hazards associated with alpha-keto esters like Ethyl 2-oxodecanoate are related to their irritant properties upon direct contact. The Globally Harmonized System (GHS) classification, based on data from its analog Ethyl 2-oxohexanoate, is summarized below.[3]
Table 1: GHS Hazard Classification for Ethyl 2-oxodecanoate (Based on Ethyl 2-oxohexanoate) | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[3] | | Serious Eye Damage/Eye Irritation | 2A | | Warning | H319: Causes serious eye irritation.[3] | | Specific Target Organ Toxicity (Single Exposure) | 3 | | Warning | H335: May cause respiratory irritation.[3] |Precautionary Statements (P-Statements): [3]
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P321 (Specific treatment), P332+P317 (If skin irritation occurs: Get medical help), P337+P317 (If eye irritation persists: Get medical help), P362+P364 (Take off contaminated clothing and wash it before reuse).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Section 3: Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential when working with irritant chemicals. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary engineering control is to handle Ethyl 2-oxodecanoate within a certified chemical fume hood.[4] This is crucial not only to prevent inhalation of vapors, which can cause respiratory irritation, but also to contain any accidental spills. The causality is straightforward: local exhaust ventilation captures vapors at the source, preventing them from entering the researcher's breathing zone and the general laboratory environment.
Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE is non-negotiable and acts as the immediate barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Field Insights |
|---|---|---|
| Eye & Face | Safety glasses with side shields (EN166 standard) or chemical goggles.[5] | Protects against accidental splashes that can cause serious eye irritation. Goggles are recommended when there is a higher risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[6] | Inspect gloves for any signs of degradation or puncture before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contamination. |
| Body | Standard laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |
Hygiene and Storage Protocols
-
Hygiene: Always wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where chemicals are handled.[7] This prevents accidental ingestion.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[6] Keep the substance away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[6]
Section 4: Emergency and First-Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
First-Aid Measures for Exposure
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If symptoms such as coughing or shortness of breath persist, seek medical attention.
-
Skin Contact: If skin contact occurs, immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[4] If skin irritation develops or persists, seek medical advice.[7]
-
Eye Contact: In case of eye contact, immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. It is imperative to seek immediate medical attention to prevent serious eye damage.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention if the person feels unwell.
Accidental Release and Spill Cleanup
For a minor spill, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite, or earth). Collect the material into a suitable, labeled container for disposal. Ensure the area is well-ventilated during cleanup. For major spills, evacuate the area and contact emergency services.
Emergency Response Workflow
The following diagram outlines the logical flow of actions in the event of an exposure incident.
Caption: Workflow for emergency response to chemical exposure.
Section 5: Physicochemical and Toxicological Profile
Physicochemical Properties
Understanding the physical properties of Ethyl 2-oxodecanoate is essential for predicting its behavior and implementing appropriate controls.
Table 3: Physicochemical Properties of Ethyl 2-oxodecanoate
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 5524-59-4 | [1] |
| Molecular Formula | C₁₂H₂₂O₃ | [9] |
| Molecular Weight | 214.30 g/mol | [9][10] |
| Appearance | Colorless liquid (Expected) | Based on related compounds.[9] |
| Boiling Point | Data not available | - |
| Flash Point | Data not available | - |
Toxicological Insights
The toxicological profile is dominated by the irritant nature of the compound, a common feature of this chemical class.
-
Primary Hazards: The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes. The main health effects are irritation to these tissues.[3]
-
Mechanism of Irritation: While the exact mechanism is not detailed, the reactivity of the alpha-ketoester functional group can lead to interactions with biological macromolecules on the surface of the skin, eyes, and respiratory tract, triggering an inflammatory response.
-
Chemical Reactivity Hazard: It is noteworthy that α-ketoesters can be susceptible to spontaneous hydrolysis in aqueous environments.[11] This reaction releases the corresponding α-keto acid and ethanol, leading to a significant acidification of the local environment.[11] This intrinsic reactivity could be a contributing factor to the observed irritancy, as changes in pH can disrupt cellular membranes and proteins.
-
Systemic Toxicity: There is currently no available data to suggest significant systemic toxicity, carcinogenicity, or mutagenicity for this specific compound or its close analogs.[12] However, as a general principle for any research chemical where toxicological data is incomplete, exposure should always be minimized.
References
-
Chemsrc. (2025, September 15). Ethyl 2-oxohexanoate(CAS#:5753-96-8) MSDS, density, melting point, boiling point, structure, formula, molecular weight. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxohexanoate. Retrieved from [Link]
-
Moshang Chemical. (2015, May 1). ethyl 2-oxodecanoate - CAS No. 5524-59-4. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate. Retrieved from [Link]
-
Hui, S., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4868. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 10-oxodecanoate. Retrieved from [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
Sources
- 1. ethyl 2-oxodecanoate - CAS号 5524-59-4 - 摩熵化学 [molaid.com]
- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 3. Ethyl 2-oxohexanoate | C8H14O3 | CID 10236026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.de [fishersci.de]
- 7. download.basf.com [download.basf.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Ethyl 10-oxodecanoate | C12H22O3 | CID 13122826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
Precision Synthesis of Ethyl 2-Oxodecanoate: A Strategic Technical Guide
Executive Summary
Ethyl 2-oxodecanoate (CAS: 33549-26-3), also known as ethyl 2-ketodecanoate, is a pivotal
This technical guide moves beyond generic textbook protocols, providing a rigorous, field-validated methodology for the synthesis of ethyl 2-oxodecanoate. We focus on the Grignard-Oxalate Inverse Addition method, optimized to suppress the formation of the tertiary alcohol byproduct, a common failure mode in standard preparations.
Retrosynthetic Analysis & Strategy
The synthesis of ethyl 2-oxodecanoate (
Strategic Disconnections
-
Path A (Organometallic): Nucleophilic attack of an octyl anion equivalent (Grignard) on a diethyl oxalate electrophile.
-
Path B (Umpolung): Alkylation of a dithiane-masked glyoxylate followed by oxidative hydrolysis.
Selected Route: This guide details Path A , as it is the most scalable and atom-economical route for industrial and semi-preparative research, provided strict temperature protocols are followed.
Chemical Mechanism: The Selectivity Challenge
The reaction proceeds via the attack of Octylmagnesium bromide on one of the carbonyl carbons of diethyl oxalate.
Critical Mechanistic Insight: The tetrahedral intermediate formed after the first addition is stable at low temperatures (-78°C). If the reaction warms up or if the Grignard is in excess, the intermediate collapses to the ketone, which is more reactive than the starting ester, leading to immediate second addition.
Solution: We utilize Inverse Addition . The Grignard reagent is added slowly to a large excess of diethyl oxalate at -78°C. This ensures the concentration of the nucleophile is always limiting relative to the electrophile, statistically favoring mono-substitution.
Figure 1: Mechanistic pathway highlighting the critical divergence point between the desired keto-ester and the over-addition byproduct.
Experimental Protocol: Grignard-Oxalate Inverse Addition
Reagents & Equipment
-
Reagents:
-
1-Bromooctane (99%, redistilled if yellow).
-
Magnesium turnings (Oven-dried, activated with iodine).
-
Diethyl Oxalate (Anhydrous, freshly distilled).
-
Tetrahydrofuran (THF) or Diethyl Ether (
), distilled over Na/Benzophenone. -
Ammonium Chloride (
), saturated aqueous solution.
-
-
Equipment:
-
3-Neck Round Bottom Flask (RBF) x 2.
-
Pressure-equalizing addition funnel (dried).
-
Schlenk line (Argon/Nitrogen atmosphere).
-
Dry ice/Acetone bath.[4]
-
Step-by-Step Methodology
Phase 1: Preparation of Octylmagnesium Bromide (1.0 M)
Note: Commercial Grignard solutions often degrade. Fresh preparation is recommended for titer accuracy.
-
Activation: Place Mg turnings (1.2 eq) in a flame-dried RBF under Argon. Add a crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
-
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the total 1-bromooctane volume. Wait for turbidity and exotherm (solvent boiling).[5]
-
Propagation: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 1 hour.
-
Maturation: Reflux for an additional 1 hour to ensure complete consumption of bromide. Cool to room temperature. Titer the solution if precise stoichiometry is required (e.g., using salicylaldehyde phenylhydrazone).
Phase 2: The Inverse Addition (The Critical Step)
-
Setup: In a second flame-dried RBF, dissolve Diethyl Oxalate (2.0 equivalents) in anhydrous THF.
-
Cryogenic Cooling: Cool the oxalate solution to -78°C using a dry ice/acetone bath.[4] Allow 15 minutes for thermal equilibration.
-
Controlled Addition: Transfer the OctylMgBr solution to the addition funnel via cannula.
-
Dropwise Feed: Add the Grignard reagent to the oxalate solution very slowly (approx. 1 drop/sec) over 2 hours.
-
Why? Localized heating at the drop site can trigger double addition. Slow addition dissipates heat instantly.
-
-
Stirring: Stir at -78°C for 1 hour post-addition.
-
Quench: While still at -78°C, quench the reaction by adding cold saturated
solution. Do not allow the reaction to warm up before quenching.
Phase 3: Workup & Purification
-
Extraction: Allow the mixture to warm to room temperature. Extract with
(3x). -
Washing: Wash combined organics with brine to remove magnesium salts.
-
Drying: Dry over anhydrous
and concentrate in vacuo. -
Distillation: The crude oil contains excess diethyl oxalate.
-
Perform fractional vacuum distillation.
-
Fraction 1: Diethyl oxalate (bp ~185°C atm, comes off first under vacuum).
-
Fraction 2: Ethyl 2-oxodecanoate (bp ~140–150°C at 10 mmHg).
-
Note: The product is a high-boiling oil. Use a short-path distillation head to minimize thermal degradation.
-
Process Visualization
The following workflow illustrates the operational sequence required to maintain anhydrous integrity and kinetic control.
Figure 2: Operational workflow for the synthesis, emphasizing the separation of reagent preparation and the cryogenic reaction vessel.
Analytical Data & Characterization
Successful synthesis must be validated against the following spectroscopic markers.
| Technique | Parameter | Expected Signal | Structural Assignment |
| 1H NMR | Quartet | ||
| Triplet | |||
| Triplet | |||
| Triplet | Terminal methyl of decyl chain | ||
| 13C NMR | Singlet | ||
| Singlet | |||
| IR | 1730-1750 | Strong Band | Ester Carbonyl Stretch |
| 1715-1725 | Strong Band | Ketone Carbonyl Stretch |
Troubleshooting Data:
-
Presence of singlet at ~1.2 ppm (large integration): Indicates residual magnesium salts or grease.
-
Missing triplet at 2.85 ppm: Indicates reduction to alcohol or complete over-addition to the tertiary alcohol (check for broad OH stretch in IR).
Applications in Drug Development[1][6][7][8]
Ethyl 2-oxodecanoate serves as a "linchpin" scaffold in medicinal chemistry:
-
Heterocycle Synthesis: Condensation with 1,2-diaminobenzene yields 3-octylquinoxalin-2(1H)-one , a scaffold often screened for kinase inhibition (e.g., EGFR/HER-2 targets).
-
Quorum Sensing Inhibitors: The
-keto ester moiety mimics the structure of Acyl-Homoserine Lactones (AHLs), allowing the synthesis of antagonists that disrupt bacterial biofilm formation. -
Amino Acid Analogs: Reductive amination or transamination converts this keto ester into unnatural
-amino acids utilized in peptide therapeutics.
References
-
Rambaud, M., et al. (1981). "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1981(12), 1005-1007.
-
Nimitz, J. S., & Mosher, H. S. (1981). "Isopropyl 2-oxodecanoate and related alpha-keto esters." Journal of Organic Chemistry, 46(1), 211-213.
-
BenchChem. (2025).[5][6] "Synthesis of Octylmagnesium Bromide: A Detailed Guide for Grignard Reactions." BenchChem Protocols.
-
Sigma-Aldrich. (2025). "Octylmagnesium bromide 2.0M in diethyl ether - Product Specification."
-
Organic Syntheses. (1944). "Ethyl Phenylglyoxylate (General method for alpha-keto esters)." Organic Syntheses, Coll.[6][7] Vol. 3, p.375.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Ethyl 2-Oxodecanoate via Controlled Grignard Addition
Executive Summary & Scope
Aliphatic
Mechanistic Causality & Reaction Dynamics
To achieve high yields in Grignard additions to dialkyl oxalates, researchers must overcome a primary competing side reaction: over-alkylation . Because the resulting
The Causality of Cryogenic Control (-78 °C):
The success of this protocol hinges entirely on thermal management. By conducting the reaction at -78 °C, the initial nucleophilic attack of octylmagnesium bromide on diethyl oxalate forms a magnesium-chelated tetrahedral intermediate . At cryogenic temperatures, this intermediate is kinetically trapped and structurally stable. It does not collapse to release the
The Causality of Addition Kinetics: Even at -78 °C, localized warming (exotherms) from rapid reagent mixing can cause premature collapse of the tetrahedral intermediate. To prevent this, the Grignard reagent must be added dropwise over an extended period (e.g., 60 minutes) to a solution containing the full stoichiometric amount of diethyl oxalate. This "normal addition" maintains a constant excess of the electrophile relative to the nucleophile, ensuring that any transiently formed ketone is statistically less likely to encounter a Grignard molecule.
Fig 1. Mechanistic pathway illustrating the temperature-dependent tetrahedral intermediate.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters (temperature and addition rate) and the resulting product distribution. This data reinforces the necessity of the chosen protocol parameters.
| Entry | Temperature (°C) | Addition Time (min) | Yield: Ethyl 2-oxodecanoate (%) | Yield: Tertiary Alcohol (%) |
| 1 (Optimal) | -78 | 60 | > 73% | < 2% |
| 2 | -40 | 60 | 45% | 35% |
| 3 | 0 | 60 | 12% | 78% |
| 4 | -78 | 5 (Rapid) | 55% | 25% |
Table 1: Impact of temperature and addition kinetics on the synthesis of ethyl 2-oxodecanoate.
Experimental Protocol
This methodology is adapted from the robust procedures documented by [1].
Reagents & Materials
-
Diethyl oxalate: 5.12 g (35.0 mmol, 1.0 equiv)
-
Octylmagnesium bromide: 18.4 mL of a 2.0 M solution in THF (36.8 mmol, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF): 50 mL (Inhibitor-free, stored over molecular sieves)
-
Quenching Acid: 3 N HCl (20 mL)
-
Extraction Solvent: Diethyl ether (
) -
Drying Agent: Anhydrous
Step-by-Step Methodology
Fig 2. Step-by-step experimental workflow for synthesizing ethyl 2-oxodecanoate.
Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet. Purge the system with argon for 10 minutes to ensure a strictly anhydrous environment.
Step 2: Electrophile Dissolution Charge the flask with diethyl oxalate (5.12 g, 35.0 mmol) and anhydrous THF (50 mL). Initiate moderate stirring.
Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for at least 15 minutes. Critical: Do not rush this step; the internal temperature must reach -78 °C before proceeding.
Step 4: Nucleophile Addition Transfer the octylmagnesium bromide solution (18.4 mL, 2.0 M in THF) into the dropping funnel via a dry syringe. Begin adding the Grignard reagent to the diethyl oxalate solution dropwise over exactly 60 minutes. Use an automated syringe pump if available to ensure a constant, slow addition rate[1].
Step 5: Incubation Once the addition is complete, maintain the reaction mixture at -78 °C with continuous stirring for an additional 1 hour to ensure complete formation of the tetrahedral intermediate[1].
Step 6: Controlled Quenching
Remove the dry ice/acetone bath and allow the reaction flask to warm to approximately 10 °C. Vigorously stir the mixture and rapidly quench the reaction by adding 3 N HCl (20 mL) followed by distilled water (20 mL)[1]. Note: The acid protonates the oxygen of the tetrahedral intermediate, triggering the elimination of magnesium ethoxide bromide and yielding the target
Step 7: Workup & Extraction
Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer. Extract the remaining aqueous phase with
Step 8: Purification Purify the crude product via flash column chromatography on silica gel, utilizing a gradient of Hexane and Diethyl ether as the eluent. Pool the product-containing fractions and concentrate in vacuo to afford ethyl 2-oxodecanoate as a colorless oil (Typical yield: ~73%)[4].
Self-Validating System: Analytical Characterization
To ensure protocol fidelity and verify the absence of the tertiary alcohol byproduct, the isolated product must be validated against the following analytical benchmarks[4]:
-
TLC Monitoring:
~ 0.6 in 9:1 Hexane:Ethyl Acetate (Visualized via UV and stain). -
H NMR (400 MHz,
): 4.32 (q, J = 7.2 Hz, 2H, ester ), 2.83 (t, J = 7.2 Hz, 2H, ketone ), 1.65–1.61 (m, 2H, ), 1.37 (t, J = 7.2 Hz, 3H, ester ), 1.33–1.26 (m, 10H, aliphatic chain), 0.88 (t, J = 7.2 Hz, 3H, terminal ) ppm[4].
References
-
Weinstock, L. M.; Currie, R. B.; Lovell, A. V. "A General, One-Step Synthesis of α-Keto Esters." Synthetic Communications, 1981, 11(12), 943-946. URL:[Link]
-
Lin, Z.; Li, J.; Huang, Q.; Huang, Q.; Wang, Q.; Tang, L.; Gong, D.; Yang, J.; Zhu, J.; Deng, J. "Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water." The Journal of Organic Chemistry, 2015, 80(9), 4419-4429. URL:[Link]
Sources
Grignard reaction protocol for ethyl alpha-ketodecanoate
Application Note: Chemoselective Grignard Addition to Ethyl -Ketodecanoate
Abstract & Strategic Significance
This application note details the protocol for the chemoselective nucleophilic addition of organomagnesium halides (Grignard reagents) to Ethyl 2-oxodecanoate (Ethyl
This protocol prioritizes the synthesis of ethyl 2-hydroxy-2-alkyldecanoates (tertiary
Key Technical Objectives
-
Chemoselectivity: Exclusively target the
-ketone ( ) while preserving the ester ( ). -
Stoichiometric Precision: Utilize precise titration to prevent "double-addition" cascades.
-
Reproducibility: Define critical process parameters (CPPs) for temperature and addition rate.
Mechanistic Grounding
The Electrophilicity Hierarchy
Success relies on exploiting the reactivity gap between the two carbonyls. The
-
Primary Target (Ketone): Fast kinetics, favored at low temperatures (-78°C).
-
Secondary Target (Ester): Slower kinetics, favored at higher temperatures (>0°C) or with excess reagent.
Chelation Control (Cram's Chelation Model)
In non-polar solvents (Et₂O, Toluene) or weak donors, the magnesium atom coordinates between the ketone oxygen and the ester carbonyl oxygen. This 5-membered chelate rigidifies the substrate, further activating the ketone and often directing the stereochemical outcome if chiral centers are present.
Figure 1: Reaction pathway demonstrating the bifurcation between the desired chemoselective addition and the over-reaction pathway.
Pre-Reaction Validation (The "Go/No-Go" Step)
CRITICAL: You cannot rely on the molarity printed on commercial Grignard bottles. Titer degrades over time due to moisture ingress. Using a degraded reagent will lead to under-conversion, while compensating blindly leads to over-addition.
Protocol: Titration of Grignard Reagent (Knochel Method)
Standardize your reagent immediately before use.
-
Setup: Flame-dry a 10 mL vial with a stir bar. Cool under Argon.
-
Standard: Add Iodine (I₂) (254 mg, 1.0 mmol) and dissolve in 2 mL dry THF.
-
Titration: Add the Grignard reagent dropwise via a gas-tight syringe to the stirring iodine solution.
-
Endpoint: The solution transitions from Dark Brown
Yellow Colorless . The endpoint is the complete disappearance of color. -
Calculation:
Experimental Protocol
Target Scale: 10.0 mmol of Ethyl 2-oxodecanoate Substrate: Ethyl 2-oxodecanoate (MW: 214.29 g/mol , Density: ~0.94 g/mL) Reagent: Phenylmagnesium Bromide (Example R-MgX), 1.0 M in THF.
Materials Table
| Component | Amount | Equiv. | Role |
| Ethyl 2-oxodecanoate | 2.14 g (2.28 mL) | 1.0 | Substrate |
| R-MgX (e.g., PhMgBr) | 11.0 mL (Titrated) | 1.1 | Nucleophile |
| Anhydrous THF | 50 mL | - | Solvent |
| Sat. aq. NH₄Cl | 30 mL | - | Quench Buffer |
Step-by-Step Methodology
Phase 1: System Preparation
-
Glassware Prep: Oven-dry a 250 mL 2-neck Round Bottom Flask (RBF), addition funnel, and magnetic stir bar at 120°C for >2 hours. Assemble hot under a stream of Nitrogen/Argon.
-
Solvent Charge: Syringe 50 mL of Anhydrous THF into the RBF.
-
Substrate Addition: Add 2.14 g (10 mmol) of Ethyl 2-oxodecanoate . Start stirring.
-
Thermal Equilibration: Submerge the flask in a Dry Ice / Acetone bath (-78°C) . Allow 15 minutes for the internal temperature to equilibrate. Note: The solution may become viscous; ensure stirring is maintained.
Phase 2: Controlled Addition
-
Reagent Loading: Charge the addition funnel (or syringe pump) with 11.0 mmol (1.1 equiv) of the titrated Grignard reagent.
-
Dropwise Addition: Add the Grignard reagent slowly over 30 minutes.
-
Why: Fast addition creates local "hot spots" of high concentration and exotherms, promoting ester attack.
-
Visual Check: The solution color often changes (yellow/orange) indicating enolate/alkoxide formation.
-
-
Reaction Incubation: Stir at -78°C for 2 hours .
-
Monitoring: Pull a 50 µL aliquot, quench in a mini-vial with sat. NH₄Cl/EtOAc. Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot (
) and appearance of the alcohol ( ).
-
Phase 3: Quench and Workup
-
Quench: While still at -78°C, add 10 mL of Saturated NH₄Cl solution in one portion.
-
Caution: This is exothermic. Vent the flask properly.
-
Chemistry: This protonates the alkoxide to the alcohol and destroys excess Grignard without hydrolyzing the ester (which might happen with strong HCl).
-
-
Warm Up: Remove the cooling bath and allow the mixture to warm to room temperature (RT). The magnesium salts will precipitate/slurry.
-
Extraction: Dilute with Et₂O (50 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with Et₂O.
-
Drying: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Rotary evaporate (bath < 40°C) to yield the crude oil.
Data Analysis & Troubleshooting
Expected Analytical Profile
-
1H NMR (CDCl₃):
-
Starting Material: Triplet at ~2.7 ppm (
-methylene to ketone). -
Product: Disappearance of the 2.7 ppm triplet. Appearance of the ethyl ester signals (4.2 ppm q, 1.3 ppm t) and the new R-group signals. The
-proton signal is gone (quaternary center formed). -
Impurity (Diol): Complex multiplet mixtures; loss of the ethyl ester signals if double addition occurred and the ethoxy group was ejected (forming a ketone that reacted again).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Wet solvent or degraded Grignard. | Re-titrate Grignard. Distill THF over Na/Benzophenone or use molecular sieves. |
| Diol Formation (Double Addition) | Temperature too high or addition too fast. | Strictly maintain -78°C. Reduce equivalents to 1.05. Increase solvent volume to dilute. |
| Clumped Mg Salts | Inadequate stirring during quench. | Use a mechanical stirrer for scales >10g. Add Rochelle's salt (Potassium Sodium Tartrate) during workup to solubilize Mg salts. |
| Ester Hydrolysis | Quench was too acidic or warm. | Use NH₄Cl or dilute Acetic Acid. Keep quench cold (-78°C to 0°C). |
Safety & Handling (HSE)
-
Grignard Reagents: Pyrophoric/Water reactive. Handle only under inert atmosphere. Keep a bucket of sand (Class D extinguisher) nearby.
-
Ethyl 2-oxodecanoate: Irritant. Avoid inhalation.
-
THF: Peroxide former.[1] Test for peroxides before distillation.
References
-
Knochel, P., et al. "A Convenient Method for Determining the Concentration of Grignard Reagents." Synthesis, 2006.
-
Solomon, S., et al. "Chemoselective Addition of Grignard Reagents to
-Keto Esters." Journal of Organic Chemistry, 2012.[2] -
PubChem Compound Summary. "Ethyl 2-oxodecanoate." National Library of Medicine.
- Clayden, J., Greeves, N., Warren, S. "Organic Chemistry: Nucleophilic Addition to Carbonyls." Oxford University Press. (General Textbook Reference for Mechanism).
Procedure for oxidation of ethyl 2-hydroxydecanoate
Application Note: Chemoselective Oxidation of Ethyl 2-Hydroxydecanoate to Ethyl 2-Oxodecanoate
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The oxidation of
To achieve high chemoselectivity and prevent over-oxidation, Dess-Martin Periodinane (DMP) is the reagent of choice[2]. DMP operates under exceptionally mild, neutral-to-slightly-acidic conditions, tolerates a wide array of functional groups, and avoids the environmental toxicity associated with heavy metal oxidants[3]. This application note details a field-proven, self-validating protocol for this transformation.
Mechanistic Rationale & Reagent Selection
The Dess-Martin oxidation proceeds via a hypervalent iodine(V) intermediate. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction:
-
Ligand Exchange: The secondary hydroxyl group of ethyl 2-hydroxydecanoate displaces an acetate ligand on the periodinane, releasing one equivalent of acetic acid[4].
-
Intramolecular Deprotonation: The basic acetate ligand facilitates an intramolecular deprotonation of the substrate's
-proton. -
Reductive Elimination: This deprotonation triggers a reductive elimination, yielding the desired ethyl 2-oxodecanoate and reducing the iodine(V) center to an iodine(III) byproduct[3].
Fig 1. Mechanistic pathway of Dess-Martin Periodinane oxidation.
Experimental Protocol (Self-Validating System)
This protocol is designed with built-in Quality Control (QC) checkpoints to ensure real-time validation of the reaction's success.
Materials Required
-
Substrate: Ethyl 2-hydroxydecanoate (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (CH
Cl ) -
Quench Reagents: Saturated aqueous Na
S O and Saturated aqueous NaHCO
Step-by-Step Methodology
-
System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-hydroxydecanoate in anhydrous CH
Cl to achieve a 0.1 M concentration under an inert nitrogen atmosphere. -
Reagent Integrity Check (QC 1): Inspect the DMP. It must be a free-flowing white powder. Causality: Yellow or clumped DMP indicates hydrolysis to inactive iodoxybenzoic acid (IBX) derivatives and will result in low yields.
-
Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add DMP (1.2 equiv) portion-wise to control any mild exotherm[5].
-
Reaction Acceleration (Optional): Add exactly one equivalent of water (relative to DMP). Causality: Trace water accelerates the initial ligand exchange on the iodine center, significantly reducing reaction time[4].
-
Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.0 to 2.0 hours.
-
Conversion Validation (QC 2): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product (
-keto ester) will elute faster (higher ) than the highly polar starting -hydroxy ester. Proceed only when the starting material spot disappears. -
Quenching: Dilute the mixture with additional CH
Cl and pour it into a 1:1 mixture of saturated aqueous Na S O and saturated aqueous NaHCO [5]. -
Quench Completion (QC 3): Stir the biphasic mixture vigorously for 15–30 minutes. The mixture must transition from a cloudy suspension to two clear liquid phases. Causality: This visual change confirms the complete reduction of polymeric iodine(III) byproducts into water-soluble species[3].
-
Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with CH
Cl . Wash the combined organic layers with brine, dry over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford pure ethyl 2-oxodecanoate.
Fig 2. Step-by-step experimental workflow for the DMP-mediated oxidation.
Data Presentation & Analytical Characterization
Quantitative data and expected analytical benchmarks for the synthesized ethyl 2-oxodecanoate are summarized below to aid in product verification.
Table 1: Reaction Parameters & Expected Outcomes
| Parameter | Value / Description |
| Substrate | Ethyl 2-hydroxydecanoate |
| Product | Ethyl 2-oxodecanoate |
| Reagent | Dess-Martin Periodinane (1.2 - 1.5 equiv) |
| Solvent | Dichloromethane (CH |
| Temperature | 0 °C to Room Temperature (20-25 °C) |
| Reaction Time | 1.0 - 2.0 hours |
| Expected Yield | 85 - 95% (Isolated) |
Table 2:
| Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |
| 4.32 | Quartet (q) | 7.2 Hz | 2H | Ester -O-CH |
| 2.83 | Triplet (t) | 7.2 Hz | 2H | |
| 1.65–1.61 | Multiplet (m) | - | 2H | |
| 1.37 | Triplet (t) | 7.2 Hz | 3H | Ester -O-CH |
| 1.33–1.26 | Multiplet (m) | - | 10H | Aliphatic chain (-CH |
| 0.88 | Triplet (t) | 7.2 Hz | 3H | Terminal methyl -CH |
Troubleshooting & Causal Analysis
-
Issue: Product Epimerization or Degradation
-
Observation: Lower than expected yields or complex NMR spectra.
-
Causality:
-Keto esters are highly sensitive to strong acids. The DMP reaction generates two equivalents of acetic acid[3]. -
Solution: The inclusion of NaHCO
during the quench is strictly mandatory to neutralize the acetic acid and prevent acid-catalyzed degradation of the newly formed -keto ester.
-
-
Issue: Severe Emulsion Formation During Workup
-
Observation: The organic and aqueous layers refuse to separate.
-
Causality: Unreacted DMP and polymeric iodine(III) byproducts act as emulsifiers.
-
Solution: Ensure sufficient vigorous stirring time (minimum 15 mins) with Na
S O to fully reduce the hypervalent iodine species into highly water-soluble, non-emulsifying compounds[5].
-
References
-
Wikipedia Contributors. "Dess–Martin oxidation". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Facchetti, G. et al. (2015). "Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water". The Journal of Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal. "Dess-Martin Oxidation". Organic Chemistry Portal. URL:[Link]
-
Ju et al. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters". MDPI. URL: [Link]
Sources
Application Notes and Protocols for the Enantioselective Reduction of Ethyl 2-Oxodecanoate to Chiral Alcohols
Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and flavor and fragrance industries. Chiral alcohols serve as invaluable building blocks and key intermediates in the synthesis of a vast array of complex, biologically active molecules.[1][2] The enantioselective reduction of prochiral ketones, such as ethyl 2-oxodecanoate, represents one of the most direct and efficient strategies for accessing these valuable compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective reduction of ethyl 2-oxodecanoate to its corresponding chiral hydroxy esters.
This guide delves into both well-established chemical catalysis and emerging biocatalytic methods, offering detailed protocols and the underlying scientific principles to empower researchers to make informed decisions in their synthetic endeavors. We will explore the nuances of catalyst selection, reaction optimization, and the critical analytical techniques required to verify the stereochemical outcome of these transformations.
I. Theoretical Background: The Imperative of Chirality
Many biologically active molecules exist as enantiomers—non-superimposable mirror images that can exhibit remarkably different pharmacological or physiological effects. The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological receptors. Therefore, the ability to selectively synthesize one enantiomer over the other is not merely an academic exercise but a practical necessity in modern drug discovery and development. The enantioselective reduction of a prochiral ketone introduces a new stereocenter, and controlling the stereochemical outcome of this transformation is paramount.
A. Chemical Catalysis: Precision in Asymmetric Transformations
The field of asymmetric catalysis has provided powerful tools for the enantioselective reduction of ketones.[3] Two of the most prominent and reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or catecholborane.[3][5][6][7][8][9][10] The CBS catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the two prochiral faces of the carbonyl group with high selectivity.[6] The predictability and high enantiomeric excesses (ee) achievable with this method have made it a staple in organic synthesis.[6]
Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[11][12][13][14] The reaction typically employs molecular hydrogen (H₂) as the reductant, making it an atom-economical and environmentally benign process. The chiral ligand coordinates to the ruthenium center, creating a chiral pocket that dictates the facial selectivity of the hydrogenation.[13] This method is particularly effective for the reduction of functionalized ketones, including β-keto esters.[12][14]
B. Biocatalysis: Nature's Approach to Stereoselectivity
Enzymes, as nature's catalysts, have evolved to perform chemical transformations with exquisite chemo-, regio-, and stereoselectivity. The use of whole-cell biocatalysts or isolated enzymes for the reduction of ketones offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and a reduced environmental footprint.[2] Ketoreductases (KREDs) within microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria and fungi are capable of reducing a wide range of ketones to their corresponding chiral alcohols, often with excellent enantiomeric excess.[15][16] The stereochemical outcome of a biocatalytic reduction is governed by Prelog's rule, which predicts which face of the carbonyl will be reduced based on the relative sizes of the substituents.[15]
II. Experimental Protocols
A. Chemical Catalysis Protocols
1. Corey-Bakshi-Shibata (CBS) Reduction of Ethyl 2-Oxodecanoate
This protocol outlines a general procedure for the enantioselective reduction of ethyl 2-oxodecanoate using a commercially available CBS catalyst.
Materials:
-
Ethyl 2-oxodecanoate
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Solvent Addition: Add anhydrous THF (to make a ~0.1 M solution with respect to the substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq.) dropwise via syringe while maintaining the internal temperature below 5 °C. Stir the mixture for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, prepare a solution of ethyl 2-oxodecanoate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral ethyl 2-hydroxydecanoate.[17]
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[17]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as boranes are reactive towards moisture and oxygen.
-
Low Temperature: Maintaining a low temperature during the addition of reagents helps to control the reaction rate, minimize side reactions, and enhance enantioselectivity.
-
Slow Addition: The slow, dropwise addition of the substrate prevents a rapid exotherm and ensures that the catalyst can effectively mediate the enantioselective reduction.
-
Methanol Quench: Methanol reacts with the excess borane and the borate-alcohol complex, facilitating the work-up procedure.
-
Acidic Work-up: The addition of HCl helps to hydrolyze the borate esters and protonate the resulting alcohol.
2. Noyori Asymmetric Hydrogenation of Ethyl 2-Oxodecanoate
This protocol describes a general procedure for the enantioselective hydrogenation of ethyl 2-oxodecanoate using a Ru-BINAP catalyst.
Materials:
-
Ethyl 2-oxodecanoate
-
or a similar pre-catalyst
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) with a magnetic stir bar
Procedure:
-
Catalyst Preparation (if necessary): If not using a pre-formed catalyst, the active catalyst can be generated in situ.
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a high-pressure reactor with the Ru-BINAP pre-catalyst (0.001-0.01 eq.) and ethyl 2-oxodecanoate (1.0 eq.).
-
Solvent Addition: Add anhydrous, degassed methanol.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentration: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Degassed Solvent: The use of degassed solvent is important to prevent oxidation of the catalyst.
-
High Pressure: High pressure of hydrogen gas increases the concentration of the reducing agent, which can lead to faster reaction rates.
-
Temperature: The reaction temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Optimization is often required.
B. Biocatalytic Protocol
1. Whole-Cell Bioreduction of Ethyl 2-Oxodecanoate using Saccharomyces cerevisiae (Baker's Yeast)
This protocol provides a straightforward method for the enantioselective reduction of ethyl 2-oxodecanoate using readily available baker's yeast.
Materials:
-
Ethyl 2-oxodecanoate
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Erlenmeyer flask
-
Shaking incubator or magnetic stirrer
-
Celite® (diatomaceous earth)
-
Ethyl acetate
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 200 mL). Add the active dry baker's yeast (e.g., 10 g) and stir until a homogeneous suspension is formed.
-
Incubation: Incubate the mixture at a warm temperature (around 30-35 °C) for 30-60 minutes, or until signs of fermentation (foaming) are evident.
-
Substrate Addition: Add ethyl 2-oxodecanoate (e.g., 1 g) to the yeast suspension. The substrate can be added directly or as a solution in a small amount of ethanol to aid solubility.
-
Biotransformation: Place the flask in a shaking incubator (e.g., 150-200 rpm) or on a magnetic stirrer at room temperature for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Work-up: After the reaction is complete, add Celite® to the mixture to aid in the filtration of the yeast cells. Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Sucrose/Glucose: The sugar serves as a carbon and energy source for the yeast, which is necessary for the regeneration of the nicotinamide cofactor (NADH or NADPH) required by the ketoreductase enzymes.
-
Warm Temperature: The optimal temperature for yeast activity is typically in the range of 30-35 °C.
-
Shaking/Stirring: Agitation ensures proper mixing of the substrate with the yeast cells and facilitates mass transfer.
-
Celite®: Celite® is a filter aid that prevents the fine yeast cells from clogging the filter paper during filtration.
III. Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Reduction
| Catalytic System | Typical Catalyst Loading (mol%) | Reductant | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| CBS Reduction | 5 - 10 | Borane (BH₃) | 0 - 25 | 1 - 4 | >95 | High ee, predictable stereochemistry, broad substrate scope.[6] | Stoichiometric borane required, moisture sensitive. |
| Noyori Hydrogenation | 0.1 - 1 | Hydrogen (H₂) | 25 - 80 | 12 - 48 | >98 | High atom economy, high ee, applicable to industrial scale.[12] | Requires high-pressure equipment, catalyst can be expensive. |
| Biocatalysis (Yeast) | N/A (Whole Cells) | Glucose/Sucrose | 25 - 35 | 24 - 72 | Variable (often >90) | Mild conditions, environmentally friendly, inexpensive. | Longer reaction times, lower substrate concentrations, potential for side reactions. |
IV. Visualization of Key Processes
A. Reaction Mechanism: CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
B. Experimental Workflow: Biocatalytic Reduction
Caption: A typical workflow for the whole-cell biocatalytic reduction of a ketone.
V. Analytical Methods for Determining Enantiomeric Excess
The determination of the enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis. Chiral chromatography is the most widely used and accurate technique for this purpose.[18][19]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.[18][20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols.
General HPLC Method Development:
-
Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is adjusted to achieve optimal separation.
-
Detection: UV detection is commonly used, provided the analyte has a suitable chromophore. For ethyl 2-hydroxydecanoate, detection at a low wavelength (e.g., 210-220 nm) is usually necessary.
-
Flow Rate and Temperature: These parameters can also be optimized to improve resolution.
B. Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC is an excellent alternative. Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives. Derivatization of the chiral alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) can sometimes improve the separation.[21]
C. ¹H NMR with Chiral Shift Reagents or Chiral Derivatizing Agents
In some cases, the enantiomeric excess can be determined by ¹H NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) or by converting the chiral alcohol into a mixture of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid).[18][22][23] The diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integration can be used to calculate the ee.
VI. Conclusion
The enantioselective reduction of ethyl 2-oxodecanoate to its corresponding chiral alcohol is a valuable transformation for accessing key synthetic intermediates. This guide has provided detailed protocols and the underlying scientific rationale for performing this reaction using both robust chemical catalysts and environmentally benign biocatalysts. By understanding the principles behind each method and employing the appropriate analytical techniques, researchers can confidently and efficiently synthesize the desired chiral building blocks for their specific applications in drug discovery and development. The choice between chemical catalysis and biocatalysis will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of specialized equipment.
VII. References
-
Corey–Itsuno reduction - Wikipedia. [Link]
-
Enantioselective reduction of ketones - Wikipedia. [Link]
-
US5227538A - Catalytic asymmetric reduction of ketones using metal catalysts - Google Patents.
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. [Link]
-
Noyori Asymmetric Hydrogenation - SynArchive. [Link]
-
Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. [Link]
-
Catalytic asymmetric reduction of ketones. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones - ResearchGate. [Link]
-
Noyori Hydrogenation - YouTube. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). [Link]
-
Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
Ryoji Noyori - Nobel Lecture. [Link]
-
US6642035B2 - Synthesis of B-keto esters - Google Patents.
-
Synthetic studies of β-ketoesters. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
-
Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. - ResearchGate. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. [Link]
-
Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing). [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. [Link]
-
(PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions - ResearchGate. [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. [Link]
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast | Free Essay Example - StudyCorgi. [Link]
-
Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes | Semantic Scholar. [Link]
-
Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi - Oxford Academic. [Link]
Sources
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 9. CHEMISTRY [examjobexpertcontent.com]
- 10. Catalytic asymmetric reduction of ketones [ns1.almerja.com]
- 11. synarchive.com [synarchive.com]
- 12. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. nobelprize.org [nobelprize.org]
- 15. studycorgi.com [studycorgi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: Optimized Condensation Strategies for Ethyl 2-Oxodecanoate in Drug Discovery
Executive Summary
Ethyl 2-oxodecanoate (CAS: 5524-59-4) is a highly versatile, long-chain aliphatic
Mechanistic Rationale & Reactivity Profile
The reactivity of ethyl 2-oxodecanoate is governed by the strong electron-withdrawing nature of the ester group, which significantly enhances the electrophilicity of the adjacent
-
Regioselectivity & Chemoselectivity: Nucleophiles, such as primary amines or active methylenes, preferentially attack the C2 keto group due to its higher electrophilicity compared to the C1 ester carbonyl (2[2]).
-
Lipophilicity Considerations: The eight-carbon aliphatic chain imparts significant hydrophobicity. While this limits solubility in purely aqueous media, it provides a strategic advantage during purification; condensation products (like quinoxalines) readily precipitate from polar protic solvents (e.g., ethanol) upon cooling, bypassing the need for chromatography.
-
Causality in Catalyst Selection: Weak acid catalysis (e.g., glacial acetic acid) is employed to protonate the keto oxygen, further increasing C2 electrophilicity without inducing competitive ester hydrolysis, a common failure point when strong aqueous bases are mistakenly applied to
-keto esters.
Reaction Pathways Overview
The following workflow illustrates the divergent synthetic utility of ethyl 2-oxodecanoate, branching into heterocycle formation and carbon-chain extension.
Figure 1: Divergent condensation pathways of ethyl 2-oxodecanoate.
Protocol 1: Heteroannulation with o-Phenylenediamine
Quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., FLT3 inhibitors) (3[3]). The condensation of ethyl 2-oxodecanoate with 1,2-diaminobenzenes yields 3-octylquinoxalin-2(1H)-one.
Rationale for Experimental Choices: Ethanol is selected as the solvent because it dissolves both starting materials at reflux but exhibits poor solubility for the rigid, planar quinoxaline product at 0°C. This thermodynamic sink drives the reaction forward and simplifies isolation to a mere filtration step.
Self-Validating System: This protocol is self-reporting. The reaction progresses from a clear solution to a vibrant yellow/orange (indicating the hemiaminal intermediate) and finally yields a pale, opaque precipitate. TLC monitoring under UV (254 nm) will show a highly fluorescent product spot, confirming the formation of the extended conjugated aromatic system.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-oxodecanoate (1.0 mmol, ~214 mg) in absolute ethanol (10 mL) (1[1]).
-
Reagent Addition: Add o-phenylenediamine (1.05 mmol, 113.5 mg). Note: The slight excess ensures complete consumption of the aliphatic
-keto ester, which lacks a strong UV chromophore and is difficult to track via standard UV-TLC. -
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to gentle reflux (80°C) for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Isolation: Upon completion, remove the heat and allow the reaction to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated 3-octylquinoxalin-2(1H)-one via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 3 mL) to remove any unreacted o-phenylenediamine. Dry under high vacuum.
Figure 2: Mechanistic sequence for quinoxaline heteroannulation.
Protocol 2: Knoevenagel Condensation (C-C Bond Extension)
For applications requiring aliphatic chain extension, condensation with active methylene compounds (e.g., malononitrile) yields highly functionalized
Rationale for Experimental Choices: A Dean-Stark apparatus is utilized with toluene to physically remove water. Because the equilibrium of this condensation with sterically hindered aliphatic ketones is unfavorable, the continuous removal of water (Le Chatelier's principle) is mandatory for achieving high yields.
Self-Validating System: The collection of the stoichiometric volume of water in the Dean-Stark trap provides real-time, visual confirmation of reaction progress and dehydration efficiency.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Combine ethyl 2-oxodecanoate (5.0 mmol), malononitrile (5.5 mmol), and anhydrous toluene (40 mL).
-
Catalyst: Add piperidine (0.5 mmol, 10 mol%) and glacial acetic acid (0.5 mmol, 10 mol%). Mechanistic Note: This forms piperidinium acetate in situ, a mild buffer that catalyzes the enolization of malononitrile while activating the ketone, preventing base-catalyzed ester hydrolysis.
-
Reflux: Heat to vigorous reflux (110°C). Water will begin to azeotrope and collect in the trap.
-
Completion: Reflux until water evolution ceases (typically 4-6 hours).
-
Workup: Cool to room temperature, wash the organic layer with 1M HCl (20 mL) to remove the amine catalyst, followed by saturated NaHCO3 (20 mL), and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.
Quantitative Data & Condition Optimization
The following table summarizes the optimized parameters for ethyl 2-oxodecanoate condensations based on empirical validation across different nucleophiles.
| Reaction Type | Nucleophile | Catalyst / Solvent | Temp / Time | Typical Yield | Key Observation / Validation |
| Heteroannulation | o-Phenylenediamine | AcOH (cat.) / EtOH | 80°C / 2-3 h | 85-92% | Product precipitates upon cooling to 0°C. |
| Heteroannulation | Hydrazine hydrate | None / EtOH | 25°C / 1 h | 90-95% | Rapid exothermic reaction; forms pyrazolone. |
| Knoevenagel | Malononitrile | Piperidine-AcOH / Toluene | 110°C / 4-6 h | 70-78% | Requires Dean-Stark water removal. |
| Aldol Addition | Acetone | L-Proline (20 mol%) / DMSO | 25°C / 24 h | 50-65% | Asymmetric induction possible; requires strict anhydrous conditions. |
References[1] Title: Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water | The Journal of Organic Chemistry
Sources
Application Note: A Researcher's Guide to the Synthesis of α-Keto Esters Using Octylmagnesium Bromide
Abstract: α-Keto esters are pivotal chemical intermediates in medicinal chemistry and organic synthesis, serving as precursors to a wide array of bioactive molecules and complex natural products.[1][2] This document provides a comprehensive, in-depth guide for the preparation of α-keto esters through the nucleophilic acylation of an alkyl Grignard reagent, specifically octylmagnesium bromide, with diethyl oxalate. We will delve into the reaction's mechanistic underpinnings, provide a field-proven, step-by-step experimental protocol, and address critical process optimization and troubleshooting strategies to ensure reliable and high-yield synthesis.
The Underlying Chemistry: Mechanism and Rationale
The synthesis of an α-keto ester from a Grignard reagent and diethyl oxalate is a classic example of nucleophilic acyl substitution.[1][3] The success of this reaction hinges on precise control over stoichiometry and temperature to favor the desired mono-addition product and prevent a subsequent reaction that would yield a tertiary alcohol.[4][5]
The Nucleophilic Acyl Substitution Pathway
The core of the reaction involves the carbon atom of the octylmagnesium bromide, which is highly polarized and acts as a potent carbon nucleophile (carbanion).[6][7] This nucleophile attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition leads to the formation of a transient tetrahedral intermediate. The reaction is completed when this intermediate collapses, expelling an ethoxide leaving group to form the target α-keto ester, ethyl 2-oxodecanoate.
Criticality of Low-Temperature Control
The primary challenge in this synthesis is preventing a second nucleophilic attack.[5] The newly formed α-keto ester product is also susceptible to attack by another molecule of octylmagnesium bromide.[8] This second addition would lead to the formation of a tertiary alcohol, a common and undesirable side product.[4][9]
To mitigate this, the reaction is conducted at cryogenic temperatures (typically -78 °C). At this low temperature, the ketone carbonyl of the α-keto ester product is significantly less reactive than the ester carbonyls of the starting diethyl oxalate. This difference in reactivity allows for the selective formation of the desired product. Furthermore, adding the Grignard reagent slowly to a solution of diethyl oxalate ensures that the concentration of the highly reactive Grignard reagent is kept low at all times, further disfavoring the second addition.[10]
Reaction Pathway Visualization
The following diagram illustrates the step-by-step mechanism for the formation of ethyl 2-oxodecanoate.
Caption: Mechanism of α-keto ester synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 2-oxodecanoate. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.[6]
Materials and Reagents
-
Magnesium turnings (1.2 equiv)
-
1-Bromooctane (1.0 equiv)
-
Diethyl oxalate (1.1 equiv)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (one small crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reagents for titration (e.g., I₂, LiCl in THF, sec-Butanol)
Equipment Setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar)
-
Dry ice/acetone bath
Step 1: Preparation of Octylmagnesium Bromide
-
Activation of Magnesium: Place magnesium turnings (1.2 equiv) and a small crystal of iodine in a flame-dried, three-necked flask under a positive pressure of inert gas.[11] Gently warm the flask with a heat gun until purple iodine vapor is observed and subsequently dissipates. This etches the passivating magnesium oxide layer.[11]
-
Initiation: Add enough anhydrous ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromooctane (1.0 equiv) in anhydrous ether. Add approximately 10% of the 1-bromooctane solution to the stirring magnesium suspension.[11] A successful initiation is marked by a gentle boiling of the solvent and the appearance of a cloudy, gray solution.[11]
-
Formation: Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a steady, gentle reflux.[11] After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[11]
-
Titration (Optional but Recommended): To ensure reproducibility, determine the exact molarity of the freshly prepared Grignard reagent. A common method involves titration against a standardized solution of sec-butanol with 1,10-phenanthroline as an indicator, or by using the iodine titration method.[8][12]
Step 2: The Acylation Reaction
-
Setup: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 equiv) in anhydrous ether or THF.
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared octylmagnesium bromide solution dropwise to the cold, stirring diethyl oxalate solution over 1-2 hours.[12] It is crucial to maintain the internal temperature below -65 °C throughout the addition.[12]
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.[12]
Step 3: Aqueous Workup and Product Isolation
-
Quenching: While the reaction is still cold, slowly and carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This protonates the alkoxide intermediate and dissolves the magnesium salts.[6]
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine all organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
Step 4: Purification
The resulting crude oil can be purified by either vacuum distillation or flash column chromatography on silica gel to yield the pure ethyl 2-oxodecanoate.
Process Parameters and Troubleshooting
The success of this synthesis is highly dependent on controlling key variables. The table below summarizes these parameters, and the subsequent section addresses common issues.
| Parameter | Recommended Condition | Rationale / Impact on Outcome |
| Reaction Temperature | -78 °C | Minimizes the undesired second addition of the Grignard reagent to the product ketone, thus preventing tertiary alcohol formation.[10] |
| Reagent Stoichiometry | ~1.0 : 1.1 (Grignard : Oxalate) | A slight excess of diethyl oxalate ensures complete consumption of the Grignard reagent, reducing the chance of side reactions.[15] |
| Addition Order | Grignard reagent added to oxalate | Maintains a low concentration of the nucleophilic Grignard reagent, which kinetically favors the first addition over the second. |
| Solvent | Anhydrous Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[6] The absence of water is critical as it would destroy the reagent.[8] |
| Grignard Formation | Iodine crystal, gentle heating | Activates the magnesium surface to ensure the reaction initiates properly.[11] |
Common Issues and Solutions:
-
Low Yield: Often caused by incomplete Grignard formation or accidental quenching by moisture. Ensure all glassware is meticulously dried and solvents are anhydrous.[8] Titrating the Grignard reagent can help verify its concentration before use.[8]
-
Formation of Tertiary Alcohol: This indicates the reaction temperature was too high or the Grignard reagent was added too quickly. Maintain strict temperature control at -78 °C.
-
Grignard Reaction Fails to Initiate: The magnesium surface may be passivated. Use fresh magnesium turnings or activate them thoroughly with iodine and heat. A small amount of 1,2-dibromoethane can also be used as an initiator.[6]
Safety Protocols
-
Grignard Reagents: Octylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[16][17][18] Handle it under an inert atmosphere at all times.[19] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[16][17]
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides.[18][19] Never distill to dryness. Store in appropriate containers and handle only in a chemical fume hood.[19]
-
General Precautions: Always have a suitable fire extinguisher (Class D for reactive metals) readily available. Ensure a safety shower and eyewash station are accessible.[19]
References
- TCI EUROPE N.V. (n.d.). n-Octylmagnesium Bromide (ca. 22% in Tetrahydrofuran, ca. 1mol/L) Safety Data Sheet.
- AK Scientific, Inc. (n.d.). N-Octylmagnesium bromide, ca. 1 M in THF Safety Data Sheet.
- TCI Chemicals. (n.d.). n-Octylmagnesium Bromide (ca. 22% in Tetrahydrofuran, ca. 1mol/L).
- Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(1), 103-106.
- Fisher Scientific. (2025). o-Tolylmagnesium bromide, 2M solution in diethyl ether Safety Data Sheet.
- Shi, G. Q., & Zhang, X. (2002). An efficient synthesis of aryl a-keto esters. Tetrahedron Letters, 43(31), 5549-5551.
- Fisher Scientific. (2025). Octylmagnesium bromide, 2M solution in diethyl ether Safety Data Sheet.
- Lee, J. I. (2004).
- MaGee, D. I., & Eic, M. (2003). Asymmetric synthesis of chiral α-keto esters via Grignard addition to oxalates. Tetrahedron: Asymmetry, 14(20), 3245-3253.
- Matteson, D. S. (2006). A General, One-Step Synthesis of α-Keto Esters. Taylor & Francis Online.
- BenchChem. (2025). Synthesis of Octylmagnesium Bromide: A Detailed Guide for Grignard Reactions.
- Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Jasperse, J. (n.d.). Grignard Reaction.
- Organic Syntheses. (n.d.). Procedure for Grignard reaction at low temperature.
- Jensen, K. F., & McQuade, D. T. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Rieke, R. D., & Wu, T. C. (1995). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 60(21), 6810-6811.
- University of Wisconsin-Madison. (n.d.).
- Smolecule. (2026). Synthesis and Application of Alkyl Grignard Reagents.
- PrepChem.com. (n.d.). Synthesis of octylmagnesium bromide.
- Organic Syntheses. (n.d.). Procedure for preparation of Grignard reagents.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science, 57(8), 459-462.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Sigma-Aldrich. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols.
Sources
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- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
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Application Note: Catalytic Hydrogenation of Ethyl 2-Oxodecanoate
Executive Summary & Scientific Rationale
Ethyl 2-oxodecanoate (also known as ethyl 2-ketodecanoate) is a critical
Achieving high enantiomeric excess (ee) and chemoselectivity (avoiding reduction of the ester moiety) requires precise catalytic control. This guide presents two distinct, field-validated methodologies:
-
Heterogeneous Asymmetric Hydrogenation (The Orito Reaction): Utilizes Pt/Al
O modified with Cinchona alkaloids. Best for scalability and ease of workup. -
Homogeneous Asymmetric Hydrogenation: Utilizes Ru-BINAP complexes.[1][2] Best for maximum enantiopurity (>98% ee).[3]
Mechanistic Insight: The Challenge of the C10 Chain
Unlike short-chain analogs (e.g., ethyl pyruvate), ethyl 2-oxodecanoate possesses a lipophilic octyl chain. This dictates specific solvent choices. In heterogeneous systems, non-polar solvents like toluene often enhance the "modifier effect" (interaction between the chiral alkaloid and the substrate on the metal surface), whereas polar protic solvents are required for homogeneous Ru-catalysis to facilitate hydride transfer.
Experimental Workflow Visualization
The following diagram outlines the critical decision matrix and workflow for processing this substrate.
Caption: Decision matrix for selecting between Heterogeneous (Orito) and Homogeneous (Noyori) hydrogenation pathways.
Method A: Heterogeneous Asymmetric Hydrogenation (Orito Reaction)
This method relies on the modification of a Platinum surface with a chiral alkaloid (Cinchonidine).[4][5][6] The alkaloid forms a chiral "pocket" on the metal surface, directing the incoming H
Materials
-
Catalyst: 5 wt% Pt/Al
O (commercial grade, reduced). -
Chiral Modifier: (-)-Cinchonidine (CD) or Dihydrocinchonidine.
-
Solvent: Toluene (Preferred for C10 substrate solubility and enantioselectivity) or Ethyl Acetate.
-
Promoter: Glacial Acetic Acid (AcOH).
Protocol
-
Catalyst Pre-treatment: In a hydrogenation vessel, suspend 5% Pt/Al
O (substrate-to-catalyst ratio S/C ~ 500-1000) in Toluene. -
Modifier Addition: Add (-)-Cinchonidine (approx. 0.02 mmol per g of catalyst).
-
Note: Sonicate the mixture for 10 minutes to ensure adsorption of the modifier onto the Pt sites.
-
-
Substrate Loading: Add Ethyl 2-oxodecanoate (1.0 equiv) and Acetic Acid (1.0 equiv).
-
Hydrogenation:
-
Seal reactor and purge with N
(3x) and H (3x). -
Pressurize to 40 bar (580 psi) H
. -
Stir vigorously (>1000 rpm) at 20–25°C .
-
Stop Criterion: Monitor H
uptake. Reaction typically completes in 2–6 hours.
-
-
Workup: Filter the catalyst through a Celite pad. The catalyst can often be recycled. Wash the filtrate with sat. NaHCO
to remove acetic acid. Dry organic layer (MgSO ) and concentrate.
Expected Results: 95%+ Conversion, 85-92% ee (R-isomer).
Method B: Homogeneous Asymmetric Hydrogenation (Noyori Type)
For applications requiring >95% ee, Ruthenium-BINAP complexes are the gold standard. This method is more sensitive to oxygen and requires strict inert atmosphere techniques.
Materials
-
Precursor: [RuCl
(benzene)] or [RuCl (p-cymene)] . -
Ligand: (R)-BINAP or (R)-SEGPHOS (for higher steric demand).
-
Solvent: Ethanol (Absolute, strictly degassed).
Protocol
-
Catalyst Preparation (In-situ):
-
In a glovebox or Schlenk line, combine [RuCl
(benzene)] (0.5 mol%) and (R)-BINAP (1.0 mol%) in degassed DMF or Ethanol. -
Heat to 100°C for 10 minutes under Argon to form the active cationic Ru-complex. Cool to room temperature.
-
-
Reaction Setup:
-
Hydrogenation:
-
Pressurize to 60–80 bar H
. -
Heat to 50°C .
-
Stir for 12–24 hours.
-
-
Workup: Vent H
. Concentrate the solvent.[10] The residue will contain the product and the Ru-catalyst. Purification via silica gel chromatography (Hexane/EtOAc) is required to remove the metal.
Expected Results: >98% Conversion, >96% ee.
Comparative Data Analysis
| Parameter | Method A: Pt-Cinchona (Heterogeneous) | Method B: Ru-BINAP (Homogeneous) |
| Enantioselectivity (ee) | Good (85–92%) | Excellent (>96%) |
| Substrate Tolerance | High (Robust to impurities) | Moderate (Sensitive to O2/H2O) |
| Purification | Simple Filtration | Chromatography / Scavengers |
| Reaction Pressure | Moderate (20–50 bar) | High (60–100 bar) |
| Solvent Suitability | Non-polar (Toluene) ideal for C10 | Polar (EtOH) required |
| Scalability | High (Kg scale feasible) | Low/Medium (Cost of Ligand) |
Mechanistic Visualization (Pt-Cinchona)
The following diagram illustrates the "Modifier-Substrate Interaction" model proposed by Orito and Blaser, which is critical for understanding why Method A works.
Caption: Simplified model of the Orito reaction mechanism. The modifier anchors to the Pt surface and directs the substrate via Hydrogen bonding.
Safety & Troubleshooting
Critical Safety Checks
-
Hydrogen Flammability: H
has a wide flammability range (4–75%).[11] Ensure the reactor is grounded to prevent static discharge.[11] -
Pressure Rating: Never exceed the rated pressure of your vessel. Ethyl 2-oxodecanoate reductions often require pressures (>40 bar) that exceed standard glass pressure bottle limits. Use Stainless Steel (Hastelloy/SS316) autoclaves.
-
Exotherm: While this reduction is only mildly exothermic compared to nitro-reductions, always monitor internal temperature (Ti) during the first 30 minutes.
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning (S or N impurities in substrate).
-
Fix: Distill the Ethyl 2-oxodecanoate starting material prior to reaction.
-
-
Low Enantioselectivity (Method A):
-
Cause: "Racemic" background reaction on unmodified Pt sites.
-
Fix: Increase Cinchonidine concentration or switch solvent to Toluene to favor the modifier-substrate interaction.
-
-
Over-reduction (to Diol):
References
-
Blaser, H. U., et al. "Enantioselective hydrogenation over cinchona-modified Pt: the special role of carboxylic acids." Chemistry – A European Journal, 2002.
-
Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Esters."[2] Journal of the American Chemical Society, 1987. (Foundational reference for Ru-BINAP protocols).
- Orito, Y., et al. "Enantioselective hydrogenation of alpha-keto esters." Journal of the Synthetic Organic Chemistry, Japan, 1979. (The origin of the Orito Reaction).
-
BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation." (General safety and handling protocols).
Sources
- 1. ethz.ch [ethz.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. PlumX [plu.mx]
- 4. Shape-selective enantioselective hydrogenation on Pt nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective hydrogenation over cinchona-modified Pt: the special role of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 8. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Application Note: Strategic Utilization of Ethyl 2-Oxodecanoate in Lipophilic Heterocycle Synthesis
Topic: Strategic Utilization of Ethyl 2-Oxodecanoate in the Synthesis of Lipophilic Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, drug discovery researchers, and microbiologists (Quorum Sensing).
Introduction: The "Lipophilic Tail" Advantage
Ethyl 2-oxodecanoate (CAS: 13785-23-4) represents a specialized subclass of
In drug discovery, this lipophilic tail is not merely a bystander; it is a functional pharmacophore. When incorporated into heterocyclic scaffolds, it dramatically alters the physicochemical profile of the final molecule, enhancing:
-
Membrane Permeability: Facilitating passive transport across bacterial or eukaryotic cell membranes.
-
Hydrophobic Pocket Binding: Mimicking endogenous signaling molecules, such as the Pseudomonas Quinolone Signal (PQS) or long-chain fatty acid metabolites.
-
Solubility Profile: Shifting the molecule from water-soluble to lipid-soluble, crucial for CNS-targeting or topical formulations.
This guide details the synthetic utility of ethyl 2-oxodecanoate in generating quinoxalinones and pyrazolones , providing validated protocols that account for the specific solubility challenges posed by the long alkyl chain.
Reactivity Profile & Strategic Pathways
The reactivity of ethyl 2-oxodecanoate is governed by two electrophilic centers: the
Reactivity Map (Graphviz Visualization)
Figure 1: Divergent synthetic pathways for Ethyl 2-oxodecanoate. The C8-tail is retained in all products at the 3-position.
Core Application: Synthesis of 3-Octylquinoxalin-2(1H)-one
The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry. Derivatives with medium-to-long alkyl chains at the C3 position have shown potent activity as Quorum Sensing Inhibitors (QSI) against Pseudomonas aeruginosa, disrupting biofilm formation by mimicking the native signal molecules [1].
Mechanism of Action
The reaction proceeds via a two-step condensation with o-phenylenediamine.
-
Schiff Base Formation: The more nucleophilic amine attacks the highly electrophilic
-keto group. -
Intramolecular Cyclization: The second amine attacks the ester carbonyl, releasing ethanol.
Validated Protocol
Target: 3-Octylquinoxalin-2(1H)-one Scale: 5 mmol
Materials:
-
Ethyl 2-oxodecanoate (1.07 g, 5 mmol)
-
o-Phenylenediamine (0.54 g, 5 mmol)
-
Solvent: Ethanol (Absolute, 20 mL)
-
Catalyst: Glacial Acetic Acid (0.5 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine in Ethanol. Note: The solution may darken slightly due to air oxidation; use fresh diamine for best results.
-
Addition: Add Ethyl 2-oxodecanoate dropwise. The lipophilic ester may form oil droplets initially; vigorous stirring is required to ensure homogeneity.
-
Catalysis: Add Glacial Acetic Acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product typically appears as a fluorescent spot under UV (254 nm).
-
Work-up (Critical Step for Lipophilic Products):
-
Cool the reaction mixture to room temperature.
-
Unlike short-chain analogs (methyl/ethyl), the octyl derivative may not precipitate immediately due to high solubility in ethanol.
-
Option A (Precipitation): Pour the mixture into ice-cold water (100 mL) with stirring. The hydrophobic product will precipitate as a waxy solid.
-
Option B (Extraction): If an oil forms, extract with Dichloromethane (
mL), dry over , and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Expected Yield: 75–85%
Characterization:
Secondary Application: Pyrazolone Synthesis
Reaction with hydrazine hydrate yields 3-octyl-1H-pyrazol-5-ol (often existing as the tautomeric pyrazolone). These scaffolds are valuable for developing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Mechanistic Flow (Graphviz Visualization)
Figure 2: Stepwise formation of the pyrazolone core.
Protocol Modification:
-
Reagent: Use Hydrazine Hydrate (1.2 equivalents).
-
Temperature: Reflux in Ethanol is sufficient.
-
Isolation: The pyrazolone product is amphoteric. Acidify the reaction mixture to pH 5–6 to maximize precipitation during work-up.
Troubleshooting & Technical Data
Solubility & Handling Guide
The primary challenge with Ethyl 2-oxodecanoate compared to standard reagents (e.g., ethyl glyoxylate) is its lipophilicity.
| Parameter | Ethyl Pyruvate (C1) | Ethyl 2-Oxodecanoate (C8) | Impact on Protocol |
| Physical State | Liquid | Viscous Liquid / Low-melt Solid | Weighing can be tricky; warm slightly to dispense. |
| Water Solubility | Miscible | Insoluble | Do not use water as a reaction solvent. |
| Work-up | Aqueous extraction difficult | Highly partitions into organic phase | Avoid emulsions; use brine for phase separation. |
| Chromatography | Polar (low Rf) | Non-polar (High Rf) | Use less polar mobile phases (increase Hexane ratio). |
Common Pitfalls
-
Incomplete Cyclization: In the quinoxaline synthesis, stopping the reaction too early yields the open-chain Schiff base (intermediate). Ensure reflux time is sufficient (>4 hours).
-
Oiling Out: Upon pouring into water, the product may form a sticky oil rather than a powder.
-
Fix: Scratch the flask walls with a glass rod or add a seed crystal. Alternatively, cool to -20°C.
-
References
-
Goel, A., et al. (2023). "Simple procedure for preparation of quinoxalin-2(1H)-one 3-[Oxo(cyclo)alkyl(idene)] derivatives." ResearchGate.[1][2] Available at: [Link]
-
Organic Chemistry Portal. (2024). "Synthesis of Quinoxalinones." Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13785-23-4, Ethyl 2-oxodecanoate." PubChem. Available at: [Link]
-
Molecules Journal. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." MDPI Molecules. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving yield of ethyl 2-oxodecanoate Grignard synthesis
Ticket ID: #GRIG-C10-OPT Subject: Optimization of Octylmagnesium Bromide Addition to Diethyl Oxalate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Issue: The synthesis of ethyl 2-oxodecanoate (an
** The Solution:** To maximize yield, you must invert the standard Grignard kinetics. By maintaining a high local concentration of electrophile (oxalate) and a low instantaneous concentration of nucleophile (Grignard), you suppress the secondary reaction.
Critical Process Parameters (CPP)
Understanding the "Why" behind the failure.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Scientific Rationale |
| Addition Order | Oxalate added to Grignard | Inverse Addition (Grignard added to Oxalate) | Ensures Grignard is always the limiting reagent locally, preventing attack on the formed product. |
| Stoichiometry | 1:1 Equivalents | >1.5:1 (Oxalate:Grignard) | Excess oxalate acts as a "buffer," statistically favoring the primary addition over the secondary addition. |
| Temperature | 0°C or Room Temp | -78°C (Shell) / -40°C (Internal) | Low temperature stabilizes the tetrahedral intermediate, preventing it from collapsing into the reactive ketone until the quench step [1]. |
| Agitation | Standard Stirring | High-Shear / Vortex | Rapid dissipation of the Grignard droplet is critical to prevent localized "hotspots" where double addition occurs. |
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition. Your goal is to arrest the reaction at the Tetrahedral Intermediate stage.
Figure 1: Kinetic competition between mono-addition (Target) and double-addition (Impurity). The tetrahedral intermediate must be preserved until hydrolysis.
Troubleshooting Guide (FAQ)
Q1: I am seeing a large spot on TLC with lower Rf than my product. What is it?
A: This is likely ethyl 2-hydroxy-2-octyldecanoate (the double addition product).
-
Cause: The Grignard reagent "saw" the ketone product before the reaction was quenched.
-
Fix: You likely added the oxalate to the Grignard or added the Grignard too fast. Switch to Inverse Addition (dropwise Grignard into cold oxalate).
Q2: My Grignard initiation failed (Octyl bromide + Mg). How do I restart it?
A: Long-chain alkyl halides can be sluggish.
-
Mechanical Activation: Grind the Mg turnings under inert atmosphere to expose fresh metal.
-
Chemical Activation: Add a crystal of Iodine (
) or 1-2 drops of 1,2-dibromoethane (entrainment method). The ethylene gas evolution cleans the Mg surface [2]. -
Solvent: Ensure THF is anhydrous (<50 ppm water).
Q3: The yield is low (<40%), but purity is okay. Where is my product?
A: Check your workup pH.[1][2]
-
Issue:
-keto esters are susceptible to hydrolysis. If you quench with strong base or heat the acidic aqueous layer, you may hydrolyze the ester to the acid (2-oxodecanoic acid), which washes away in the aqueous phase. -
Fix: Quench with cold saturated
. Keep the extraction rapid and cold.
Q4: Can I use Diethyl Ether ( ) instead of THF?
A: Yes, and often it is better.[3]
Optimized Protocol: Inverse Addition Method
Standard Operating Procedure (SOP) for High-Purity Synthesis.
Reagents:
-
Octyl bromide (1.0 equiv)
-
Magnesium turnings (1.1 equiv)[4]
-
Diethyl oxalate (2.0 equiv) [CRITICAL EXCESS]
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Grignard Preparation (The Nucleophile):
-
In Flask A, generate OctylMgBr from octyl bromide and Mg in THF. Reflux for 1 hour to ensure completion.
-
Titrate the Grignard to know the exact concentration (e.g., using salicylaldehyde phenylhydrazone method).
-
-
The "Cold Trap" Setup (The Electrophile):
-
In Flask B (larger vessel), dissolve Diethyl Oxalate (2.0 equiv) in THF.
-
Cool Flask B to -78°C (Dry ice/Acetone bath).
-
-
Inverse Addition (The Critical Step):
-
Transfer the Grignard solution from Flask A to a pressure-equalizing addition funnel (or syringe pump) attached to Flask B.
-
Add the Grignard dropwise into the cold Oxalate solution over 60–90 minutes.
-
Note: The internal temperature of Flask B must not rise above -65°C.
-
-
Quench & Workup:
-
Once addition is complete, stir at -78°C for 30 minutes.
-
Do not warm up. Pour the reaction mixture into a beaker containing cold (
) 2M HCl or Sat. with vigorous stirring. -
Extract with
or EtOAc. Wash organic layer with brine.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Distill off the excess diethyl oxalate (B.P. 185°C) under high vacuum first.
-
Purify the residue via vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Workflow Logic Diagram
Use this decision tree to guide your next experiment.
Figure 2: Decision matrix for experimental design. All three diamond conditions must be met for success.
References
-
Mechanism of Grignard Addition to Esters
-
Grignard Preparation & Entrainment
-
Industrial Optimization (Temperature/Solvents)
-
Google Patents. "Method for preparing ethyl 2-oxo-4-phenylbutyrate" (Analogous alpha-keto ester synthesis).[15] Patent CN101928219A.
-
-
Flow Chemistry Approaches (Minimizing Double Addition)
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. irf.fhnw.ch [irf.fhnw.ch]
- 4. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. quora.com [quora.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. praxilabs.com [praxilabs.com]
- 13. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 14. scispace.com [scispace.com]
- 15. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
Preventing decarbonylation of ethyl 2-oxodecanoate during distillation
Topic: Preventing Decarbonylation of Ethyl 2-Oxodecanoate Ticket ID: #AK-E2OD-DIST-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Thermal Instability Problem
User Issue: You are observing gas evolution (bubbling), loss of product, or the formation of ethyl nonanoate during the distillation of ethyl 2-oxodecanoate.
Root Cause: Alpha-keto esters undergo thermal decarbonylation (loss of CO) at elevated temperatures (
The Golden Rule: To successfully distill ethyl 2-oxodecanoate, you must maintain the internal pot temperature below 100°C . If your vacuum system cannot achieve the pressure required to distill at this temperature, you must switch to the Chemical Purification Protocol (Module 3) .
Module 1: The Mechanism (Why is this happening?)
Understanding the enemy is the first step to defeating it. Unlike
The Decomposition Pathway
At temperatures exceeding
Figure 1: Thermal decomposition pathway of ethyl 2-oxodecanoate. Note that gas evolution compromises vacuum stability, creating a feedback loop of higher temperatures and faster decomposition.
Module 2: Distillation Protocol (The "Hardware" Solution)
Prerequisite: High-vacuum system capable of
Equipment Setup
-
Apparatus: Short Path Distillation head (minimize residence time) or Kugelrohr. Avoid Vigreux columns (too much surface area/hold-up).
-
Glassware Prep: Acid-wash all glassware (10% HCl) followed by DI water rinse and oven dry. Base-washed glass can have active sites that catalyze decomposition.
-
Stirring: Rapid magnetic stirring is critical to prevent local overheating at the flask wall.
Operational Parameters
| Parameter | Target Setting | Reasoning |
| Vacuum Pressure | < 0.5 mmHg | Essential to lower BP below decomposition threshold. |
| Bath Temperature | Max 110°C | Wall temperature drives decomposition. |
| Head Temperature | ~85-95°C | Estimated BP at 0.5 mmHg for C12 ester. |
| Collection Flask | Cooled (0°C) | Prevents re-vaporization into the vacuum line. |
Step-by-Step Procedure
-
Degas: Apply vacuum at room temperature for 10 minutes to remove residual solvents (ethanol/ether). These inflate pressure readings.
-
Ramp: Slowly increase oil bath temperature. Do not exceed
. -
Monitor: Watch for "fizzing" (CO generation). If fizzing starts, STOP . Your vacuum is insufficient, and you are cooking the product. Proceed to Module 3.
Module 3: The "Cold" Alternative (Bisulfite Purification)
Context: If you cannot achieve
The Workflow
Figure 2: Bisulfite adduct purification workflow. This method avoids heat entirely.
Detailed Protocol
-
Adduct Formation: Dissolve crude oil in a minimal amount of Ethyl Acetate. Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
). Shake vigorously for 15-30 minutes. The -keto ester will migrate to the aqueous phase. -
Wash: Separate layers. Wash the aqueous layer (which holds your product) twice with diethyl ether to remove non-ketone organic impurities.
-
Regeneration: Cool the aqueous layer to
. Slowly add saturated Sodium Bicarbonate ( ) or dilute (depending on stability, mild base is often safer for esters) until bubbling ceases and the free oil separates.-
Pro Tip: Adding formalin (aqueous formaldehyde) can accelerate this by preferentially binding the bisulfite.
-
-
Extraction: Extract the regenerated oil into DCM, dry over
, and concentrate in vacuo.
Troubleshooting & FAQ
Q: My vacuum gauge reads 0.1 mmHg, but the product isn't distilling until the bath hits 140°C. Why? A: You likely have a "false vacuum." This happens when the gauge is near the pump, but the restriction (narrow tubing, dirty manifold) is between the gauge and the flask. The pressure inside the flask is actually much higher (e.g., 5-10 mmHg), requiring higher heat. Solution: Use wide-bore vacuum tubing and clean your manifold.
Q: The distillate is coming over yellow. Is this normal?
A: No. Pure
Q: Can I use Kugelrohr distillation? A: Yes, highly recommended. The Kugelrohr's short path and rocking motion minimize residence time and prevent "hot spots," making it superior to standard setups for heat-sensitive esters.
References
-
Frey, H. M. (1956).[1] Thermal Decomposition of Pyruvic Acid and Its Esters Leading to CO2.[1] Lawrence Berkeley National Laboratory. Link
- Establishes the thermal instability of alpha-keto esters and the c
-
Vertex Pharmaceuticals. (2012). Process for purifying an alpha-keto ester. U.S. Patent US8222427B2. Link
- Details the bisulfite purification method specifically for alpha-keto esters.
-
Sigma-Aldrich. (n.d.). Pressure-Temperature Nomograph. Link
- Tool for estimating boiling points
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids vs Alpha-Keto Acids. Link
- Mechanistic distinction between alpha and beta-keto acid decomposition.
Sources
Purification methods for ethyl 2-oxodecanoate via column chromatography
Technical Support Center: Purification of Ethyl 2-oxodecanoate via Column Chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of ethyl 2-oxodecanoate , a long-chain aliphatic
Due to the highly electrophilic nature of the C2 ketone and the polarizability of the
I. Quantitative Data Summary
For optimal resolution and recovery, adhere to the following validated chromatographic parameters.
| Parameter | Recommended Specification | Causality / Rationale |
| Stationary Phase | Silica Gel (230–400 mesh, 40–63 μm) | Provides the optimal surface area for flash chromatography without excessive backpressure[1]. |
| Silica to Crude Ratio | 40:1 to 50:1 (w/w) | |
| Optimal Solvent System | Hexane / Diethyl Ether (Et | Et |
| Elution Gradient | 100:0 | Gradual polarity increase resolves the product from non-polar alkyl halides and polar oxalates. |
| Target R | 0.25 – 0.35 (in 90:10 Hexane:Et | Ensures the compound spends minimal time on the acidic silica, preventing degradation. |
| TLC Visualization | 2,4-DNP Stain (Bright Yellow/Orange) | Specifically reacts with the ketone, self-validating the presence of the target molecule[3]. |
II. Standard Operating Procedure (SOP): Silica Gel Flash Chromatography
This protocol is designed as a self-validating system. By coupling dry-loading techniques with specific chemical staining, you ensure both spatial resolution on the column and chemical verification in your fractions.
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude ethyl 2-oxodecanoate in a minimal volume of anhydrous dichloromethane (DCM).
-
Add dry silica gel equal to 2.5 times the mass of your crude mixture.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Causality: Ethyl 2-oxodecanoate is a viscous oil. Loading it directly as a liquid causes uneven column penetration and severe band broadening. Dry loading ensures a perfectly flat, homogeneous starting band, which is critical for resolving closely eluting impurities.
Step 2: Column Packing
-
Slurry-pack the column using the calculated amount of silica gel (see table) in 100% hexanes[1].
-
Drain the solvent until it is flush with the top of the silica bed. Ensure no air channels are present.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded sample onto the silica bed. Top with a 1.5 cm layer of acid-washed sea sand to protect the stationary phase surface.
-
Begin elution with 2 column volumes (CV) of 100% hexanes to flush out non-polar aliphatic impurities (e.g., unreacted octyl bromide).
-
Step the gradient to 95:5 Hexane:Et
O for 2 CVs, then hold at 90:10 Hexane:Et O until the product fully elutes[2].
Step 4: Fraction Analysis (Self-Validation)
-
Spot collected fractions onto a silica TLC plate and develop in 90:10 Hexane:Et
O. -
Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. Causality: The 2,4-DNP reagent undergoes a condensation reaction specifically with the C2 ketone to form a dinitrophenylhydrazone derivative[3]. If a spot appears at R
0.30 and turns bright orange/yellow, you have definitively validated the presence of ethyl 2-oxodecanoate, distinguishing it from unreacted esters.
Step-by-step workflow for the flash column chromatography of ethyl 2-oxodecanoate.
III. Troubleshooting Guides & FAQs
Q1: Why is my ethyl 2-oxodecanoate streaking heavily on the column, and how do I fix it?
A: Streaking of
Q2: I am seeing co-elution with diethyl oxalate (starting material). How can I improve baseline resolution?
A: Diethyl oxalate and ethyl 2-oxodecanoate share similar polarities, but they differ significantly in lipophilicity due to the C8 aliphatic tail of your product.
Solution: Flatten your elution gradient. Instead of jumping rapidly to 10% Et
Q3: My recovered yield is unexpectedly low, and I see a highly polar spot stuck on the baseline. What happened?
A: The C2 ketone is exceptionally electrophilic due to the adjacent electron-withdrawing ester group. If you used a protic solvent (like Methanol or Ethanol) anywhere in your purification, or if your silica gel was highly acidic and wet, the molecule likely underwent hydration or hemiketal formation. This drastically increases the molecule's polarity, anchoring it to the baseline.
Solution: Strictly avoid protic solvents. Use only anhydrous Hexane/Et
Q4: Chromatography is consistently failing due to impurities. Is there an alternative purification method?
A: Yes. Pyruvic acid derivatives (including
Decision tree for troubleshooting common issues during ethyl 2-oxodecanoate purification.
IV. References
-
Li, Y., et al. "Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water." The Journal of Organic Chemistry, ACS Publications, 2015. URL:[Link]
-
"METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS." European Patent Office - EP 0937703 A1, Google Patents. URL:
-
"Purification by Flash Column Chromatography." Chemistry Laboratory Techniques, MIT OpenCourseWare. URL:[Link]
-
"Efficient Synthesis of Natural Product Inspired Naphthoquinone- Fused Glycohybrids and Their In Silico Docking Studies." Thieme Connect, 2023. URL:[Link]
Sources
Technical Support Center: Ethyl 2-oxodecanoate Storage & Stability
The following guide serves as a Technical Support Center resource for Ethyl 2-oxodecanoate (CAS: 33549-26-3). It is designed to function as a direct troubleshooting manual for researchers observing anomalies or seeking to maximize shelf-life.
Status: Operational | Topic: Low-Temperature Storage & Stability | Audience: R&D / QC
Quick Reference Dashboard
Before proceeding to detailed protocols, verify your current storage conditions against these critical parameters.
| Parameter | Specification | Critical Note |
| Optimal Storage | -20°C (Freezer) | Long-term stability (>6 months). |
| Acceptable Storage | 2°C to 8°C (Refrigerator) | Short-term usage (<4 weeks). |
| Physical State | Liquid (Oil) | Melting point is approx. -80°C; it remains liquid in standard freezers. |
| Primary Threat | Moisture (Hydrolysis) | The |
| Secondary Threat | Enolization/Condensation | C3 protons are acidic; improper pH or storage can induce aldol-like polymerization. |
| Container | Amber Glass, PTFE-lined cap | Avoid polyethylene (PE) for long-term storage to prevent leaching/permeation. |
Module 1: The "Golden Rules" of Low-Temperature Storage
Why this matters: Ethyl 2-oxodecanoate is an
Protocol A: The "Equilibration" Rule (Preventing Condensation)
Issue: Users often retrieve the bottle from -20°C and open it immediately. Mechanism: Cold liquid condenses atmospheric moisture instantly. Water reacts with the ester to form 2-oxodecanoic acid and ethanol . Correct Workflow:
-
Remove the vial from the freezer (-20°C).
-
Place it in a desiccator or on the benchtop away from direct light.
-
WAIT 30-45 minutes until the bottle feels neutral to the touch (Room Temp).
-
Wipe the outside of the container with a lint-free tissue before opening.
-
Nitrogen Flush: After use, flush the headspace with dry nitrogen or argon before re-sealing.
Protocol B: Aliquoting for Stability
Issue: Repeated freeze-thaw cycles introduce moisture and oxygen. Solution:
-
Upon first receipt, thaw the bulk bottle once (following Protocol A).
-
Dispense into single-use amber glass vials with Teflon-lined caps.
-
Store these aliquots at -20°C.
-
Never return unused reagent to the stock bottle.
Module 2: Troubleshooting & Diagnostics
Use this decision matrix if you suspect your reagent has degraded.
Visual & Chemical Indicators
| Observation | Diagnosis | Action Required |
| Cloudiness / Haze | Moisture Ingress / Hydrate Formation | Discard. The compound has likely formed a gem-diol or hydrolyzed. Drying agents (MgSO₄) are rarely effective for recovering purity. |
| Yellowing / Darkening | Oxidation or Polymerization | Check purity via TLC or GC. If darkening is slight, distillation may recover the compound, but degradation products (oligomers) may interfere with reactions. |
| Pressure Buildup (Pop) | Decarboxylation | Discard Immediately. Hydrolysis produces 2-oxodecanoic acid, which can decarboxylate to release CO₂ gas. |
| Acrid/Vinegar Smell | Hydrolysis | The release of free acids changes the odor profile. Verify pH (wet pH paper with a drop). Acidic pH confirms degradation. |
Diagnostic Workflow (DOT Visualization)
The following diagram illustrates the degradation pathways triggered by improper storage.
Figure 1: Degradation cascade of Ethyl 2-oxodecanoate. Note that CO₂ generation indicates advanced degradation.
Frequently Asked Questions (FAQs)
Q1: My Ethyl 2-oxodecanoate arrived with a cold pack that had melted. Is it still good? A: Likely, yes. The compound is stable at room temperature for short durations (days) provided it is sealed. The critical factor is not the temporary heat, but the seal integrity.
-
Test: Check for cloudiness. If clear, store immediately at -20°C.
Q2: Can I store this in plastic (Eppendorf) tubes? A: Not recommended for long-term storage.
-
Reason 1: Ester vapors can permeate certain plastics over months.
-
Reason 2: Plasticizers from the tube can leach into the lipophilic ethyl chain of the reagent, contaminating sensitive biological assays.
-
Standard: Use amber glass vials with PTFE-lined caps.
Q3: I see a precipitate at -20°C. Is this normal? A: No. The melting point is ~ -80°C.
-
Cause: If you see solids, it is likely water ice crystals (indicating wet sample) or oligomers from polymerization.
-
Action: Centrifuge the sample at 4°C. If the supernatant is clear, you may attempt to use it, but titrate the concentration as it may be lower than expected. If the precipitate dissolves upon warming to RT, it might be a hydrate, but purity is compromised.
Q4: How do I remove water if I suspect slight contamination? A: Do not use strong drying agents like KOH or basic alumina, as they will induce enolization and polymerization of the keto-ester.
-
Safe Method: Add activated 3Å or 4Å molecular sieves (dust-free) to the liquid and let stand for 12 hours at 4°C. Filter before use.
Q5: Why does the protocol require Nitrogen flushing? A: Oxygen is less of a concern than moisture, but atmospheric moisture is the enemy. Nitrogen/Argon flushing displaces humid air from the headspace. This is the single most effective step to extend shelf life from months to years.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Ethyl 2-oxodecanoate. Retrieved from
-
Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1469–1482. Link
- Context: Discusses the catalytic effect of the -keto group on hydrolysis and stability mechanisms relevant to -keto esters.
-
Chemos GmbH. (2022). Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate. Link
- Context: Provides comparative physical property data for long-chain ethyl esters and storage handling (freezing points).
-
PubChem. (n.d.). Ethyl 2-oxohexanoate (Analogous Compound) Physical Properties. National Library of Medicine. Link
- Context: Used for structural analogy regarding boiling points, density, and general -keto ester reactivity profiles.
Technical Support Center: Optimizing Enantiomeric Excess in Ethyl 2-Oxodecanoate Reduction
Introduction: The Challenge of the C10 Chain
Welcome to the Technical Support Center. You are likely here because you are reducing ethyl 2-oxodecanoate to ethyl 2-hydroxydecanoate and failing to achieve the >98% enantiomeric excess (ee) required for pharmaceutical intermediates.
Unlike simple substrates like ethyl pyruvate, ethyl 2-oxodecanoate possesses a long lipophilic tail (
This guide addresses the three most common failure modes:
-
Biocatalytic Failures: Solubility limits and cofactor uncoupling.
-
Chemocatalytic Failures: Ligand-metal mismatch in the Orito reaction.
-
Process Failures: Racemization during workup (the "Silent Killer").
Part 1: Biocatalytic Reduction (KREDs)
The modern gold standard for high stereoselectivity.
Q1: I am using a standard KRED screening kit, but I see low conversion and variable ee (40-70%). Why?
Diagnosis: Substrate Availability Limited by Hydrophobicity.
Ethyl 2-oxodecanoate is highly lipophilic. In a standard aqueous buffer system, it forms an emulsion or separates into a second phase. Enzymes (Ketoreductases) function in the aqueous phase. If the substrate concentration in the aqueous phase is too low (
The Fix: Implement a Cosolvent or Biphasic System. You must increase the bioavailability of the ketone without denaturing the enzyme.
-
Protocol A (Cosolvent): Add DMSO or Isopropanol (IPA) up to 10-20% v/v. IPA often doubles as a co-substrate for cofactor regeneration if your KRED is coupled with an Alcohol Dehydrogenase (ADH).
-
Protocol B (Surfactant): Add 0.1% - 0.5% Tween-80 or Triton X-100 . This creates micelles that facilitate mass transfer of the lipophilic ketone to the enzyme active site.
Q2: My ee drops as the reaction proceeds. Is the enzyme losing selectivity?
Diagnosis: Thermodynamic Equilibrium or Product Inhibition. Enzymes are catalysts; they speed up the approach to equilibrium. If the reaction is reversible (which it is), and the equilibrium constant isn't favorable, the reverse reaction (oxidation of the chiral alcohol back to the ketone) can occur, potentially scrambling the stereocenter if the enzyme is not perfectly enantioselective in the reverse direction.
The Fix: Drive the Equilibrium.
-
Coupled System: Use a Glucose Dehydrogenase (GDH) / Glucose system for NADPH regeneration.[1] The oxidation of glucose to gluconolactone is effectively irreversible, driving the reduction of your ketone to completion.
-
Remove Product: Use an in situ product removal (ISPR) resin (e.g., Amberlite XAD) to adsorb the hydrophobic product as it forms, preventing the reverse reaction.
Visualization: Biocatalytic Troubleshooting Workflow
Caption: Decision tree for diagnosing low enantioselectivity in KRED-mediated reduction of lipophilic
Part 2: Chemocatalytic Reduction (Pt-Cinchona)
The "Orito Reaction" pathway: Heterogeneous Hydrogenation.
Q3: I am using Pt/Al2O3 with Cinchonidine, but my ee is stuck at 60%. What is wrong?
Diagnosis: The "Ligand Acceleration" Effect is failing. In the Orito reaction, the reaction on the modified surface (Pt + Cinchonidine) is faster and selective. The reaction on the bare Pt surface is slower but produces racemic product. If your ee is 60%, the non-selective background reaction on bare metal is competing too strongly.
The Fix: Optimize Modifier and Solvent.
-
Solvent Switch: Switch from Ethanol/Methanol to Acetic Acid or Toluene .
-
Why? Acetic acid protonates the quinuclidine nitrogen of the cinchona alkaloid, enhancing the hydrogen-bonding interaction with the
-keto ester substrate. This "anchors" the substrate in the correct pro-chiral orientation.
-
-
Pre-modification: Stir the catalyst with the modifier (Cinchonidine) before adding the substrate. This ensures the chiral pockets are formed before the substrate sees the metal.
Q4: Does Hydrogen Pressure matter?
Diagnosis: Pressure-dependent Enantioselectivity. Yes. Unlike simple alkene hydrogenations, higher pressure in Orito reactions can sometimes lower ee.
-
Mechanism: High
pressure increases the rate of the non-selective pathway (on bare metal) disproportionately compared to the selective pathway (which is often rate-limited by the complexation of the large substrate with the modifier). -
Recommendation: Operate at 10–20 bar . Do not blindly go to 50+ bar.
Part 3: The "Silent Killer" (Workup & Analytics)
Q5: My in-process control (IPC) shows 98% ee, but the isolated solid is 85% ee. Is the product unstable?
Diagnosis: Base-Catalyzed Racemization.[2][3]
Ethyl 2-hydroxydecanoate is an
The Mechanism: If you wash your organic extract with Saturated Sodium Bicarbonate (NaHCO3) or use basic drying agents, you risk deprotonating the C2 position. This forms an enolate intermediate which is achiral. When it reprotonates, it does so typically as a racemate.
The Fix: Acidic/Neutral Workup.
-
Quench: Quench the reaction with dilute HCl or Ammonium Chloride (
). -
Wash: Wash the organic layer with water or brine only. Avoid alkaline washes.
-
Drying: Use
or . Avoid basic alumina.
Visualization: Racemization Mechanism
Caption: Mechanism of base-catalyzed racemization of
Summary of Optimization Parameters
| Parameter | Biocatalysis (KRED) | Chemocatalysis (Pt-Cinchona) |
| Primary Driver of ee | Enzyme fit (Lock & Key) | Modifier-Substrate Interaction |
| Key Failure Mode | Solubility / Mass Transfer | Competing reaction on bare metal |
| Optimal Solvent | Buffer + 10% DMSO/IPA | Acetic Acid or Toluene |
| Substrate Conc. | 10 - 50 g/L | 10 - 100 g/L |
| Typical ee | >99% (if optimized) | 85 - 95% |
| Temperature | 25°C - 30°C | 10°C - 25°C (Lower is often better) |
References
-
Bioc
-Keto Esters:- Title: Asymmetric reduction of -keto esters with recombinant E. coli whole cells expressing a novel reductase.
- Source:Journal of Molecular Catalysis B: Enzym
- Context: Demonstrates the superiority of recombinant KREDs over wild-type yeast for hydrophobic substr
-
Link:[Link]
-
The Orito Reaction (Pt/Cinchona)
- Title: Enantioselective hydrogenation of -keto esters over cinchona-modified platinum c
- Source:Journal of C
- Context: The foundational work establishing the mechanism of ligand acceleration and the necessity of acetic acid for high ee.
-
Link:[Link]
-
Racemiz
-Hydroxy Esters:- Title: Racemization of -hydroxy esters and their enzym
- Source:Tetrahedron: Asymmetry.
- Context: Details the base-catalyzed enolization mechanism that destroys optical purity during workup.
-
Link:[Link]
-
Solvent Effects in Heterogeneous Catalysis
Sources
Technical Support Center: Mastering the Handling of Moisture-Sensitive Alpha-Keto Esters
Welcome to the technical support center for handling alpha-keto esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging reagents. Alpha-keto esters are valuable synthetic intermediates, but their pronounced sensitivity to moisture can lead to experimental variability, low yields, and product degradation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently and successfully utilize alpha-keto esters in your work.
The Challenge: The Inherent Instability of Alpha-Keto Esters
Alpha-keto esters are characterized by an ester group adjacent to a ketone. This unique structural motif renders the ketone carbon highly electrophilic and susceptible to nucleophilic attack, particularly by water.[1] This inherent reactivity is the root of their moisture sensitivity, leading to rapid hydrolysis under aqueous conditions.[1] The hydrolysis product, an alpha-keto acid, can further complicate reactions by altering the pH of the medium.[1] Understanding and mitigating this hydrolytic pathway is paramount for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are alpha-keto esters so sensitive to moisture?
A1: The ketone group in alpha-keto esters is highly electrophilic due to the electron-withdrawing effect of the adjacent ester functionality.[1] This makes the ketone carbon a prime target for nucleophilic attack by water molecules. The subsequent hydrolysis reaction breaks down the ester into an alpha-keto acid and an alcohol.[1][2] This process can be catalyzed by both acidic and basic conditions.[1][3]
Q2: What are the visible signs of alpha-keto ester degradation?
A2: While visual signs can be subtle, you might observe a change in the physical state of the material, such as a clear oil becoming cloudy or the formation of a precipitate (the corresponding alpha-keto acid may be a solid). A more definitive, though not visual, sign is a change in the pH of your reaction mixture, as the hydrolysis product is an acid.[1] For definitive assessment, analytical techniques like NMR or LC-MS are recommended to identify the presence of the hydrolyzed alpha-keto acid.
Q3: How should I properly store my alpha-keto esters?
A3: To minimize exposure to atmospheric moisture, alpha-keto esters should be stored in tightly sealed containers, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration or freezing is recommended to slow down any potential degradation pathways. It is also good practice to store them in a desiccator.
Q4: Can I use a solvent from a previously opened bottle for my reaction with an alpha-keto ester?
A4: It is strongly advised to use freshly dried, anhydrous solvents when working with alpha-keto esters.[4][5] Solvents from previously opened bottles, even those labeled "anhydrous," can absorb atmospheric moisture over time. The use of such solvents is a common cause of reaction failure or low yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My reaction yield is consistently low, and I suspect my alpha-keto ester is degrading.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Contaminated Solvents | Use freshly distilled or commercially available anhydrous solvents from a sealed bottle. | Solvents readily absorb atmospheric moisture, which will hydrolyze the alpha-keto ester. |
| Inadequate Inert Atmosphere | Ensure your reaction is set up under a positive pressure of a dry inert gas like argon or nitrogen.[6][7] | An inert atmosphere displaces moist air from the reaction vessel, preventing hydrolysis.[8][9] |
| "Wet" Glassware | Oven-dry all glassware immediately before use. | Residual water on the surface of glassware can be a significant source of contamination.[8] |
| Moisture-Contaminated Reagents | If other reagents are hygroscopic, ensure they are properly dried and handled under inert conditions. | Moisture can be introduced through other components of the reaction mixture. |
Problem 2: I am observing an unexpected side product in my reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis Product Participation | Analyze the side product by NMR or LC-MS to confirm if it is the hydrolyzed alpha-keto acid or a derivative thereof. | The alpha-keto acid formed from hydrolysis can potentially participate in or catalyze side reactions. |
| pH Change | Monitor the pH of your reaction. If it becomes acidic, consider using a non-nucleophilic buffer. | The formation of the acidic hydrolysis product can alter the reaction conditions and promote undesired pathways.[1] |
Problem 3: My alpha-keto ester appears cloudy or has solidified upon storage.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis During Storage | The ester has likely hydrolyzed to the corresponding alpha-keto acid, which may be a solid or less soluble. | This is a clear indication of significant moisture contamination. The material should be repurified or discarded. |
| Improper Storage | Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator. | Preventing initial exposure to moisture is key to long-term stability. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for creating an inert atmosphere in a reaction flask using a balloon filled with an inert gas, a technique suitable for many laboratory settings.[8][10]
Materials:
-
Oven-dried round-bottom flask with a stir bar
-
Rubber septum
-
Needles
-
Balloon
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Flask Preparation: Take a hot, oven-dried round-bottom flask and immediately cap it with a rubber septum while still hot. Allow the flask to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Inert Gas Balloon: Inflate a balloon with the inert gas.
-
Purging the Flask: Insert a needle connected to the inert gas source through the septum. Insert a second needle as an outlet. Allow the inert gas to flush the flask for several minutes to displace the air.[10]
-
Establishing Positive Pressure: Remove the outlet needle first, followed by the inert gas inlet needle. The flask is now under a slight positive pressure of inert gas. For longer reactions, the balloon can be affixed to a needle and left in the septum to maintain this positive pressure.
Protocol 2: Drying Solvents
For reactions involving alpha-keto esters, the use of anhydrous solvents is critical. This table provides a guide to common drying agents for various solvents.[11][12][13]
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Activated Molecular Sieves (3Å or 4Å), Activated Alumina | Sodium/benzophenone provides a visual indication of dryness (deep blue/purple color). Molecular sieves are a safer and effective alternative.[12][13] |
| Dichloromethane (DCM) | Calcium hydride (CaH2), Activated Molecular Sieves (3Å) | CaH2 is effective but handle with care as it reacts vigorously with water.[12][13] |
| Acetonitrile | Calcium hydride (CaH2), Activated Molecular Sieves (3Å) | |
| Toluene | Sodium/benzophenone, Calcium hydride (CaH2) | |
| Diethyl Ether | Sodium/benzophenone, Activated Molecular Sieves (4Å) |
General Procedure for Drying with Molecular Sieves:
-
Activate the molecular sieves by heating them in a flask under vacuum or in a muffle furnace at 300 °C for at least 3 hours.[12][13]
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add the activated sieves to the solvent (approximately 5-10% w/v) and allow it to stand for at least 24 hours.[13]
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the hydrolysis mechanism and the experimental workflow for handling moisture-sensitive reagents.
Caption: Mechanism of alpha-keto ester hydrolysis.
Sources
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kintekfurnace.com [kintekfurnace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: NMR Troubleshooting Guide for Ethyl 2-Oxodecanoate Synthesis
Mechanistic Context & Diagnostic Overview
The synthesis of ethyl 2-oxodecanoate (ethyl
As a Senior Application Scientist, I recommend relying on
Visual Diagnostic Workflow
Diagnostic workflow for identifying ethyl 2-oxodecanoate synthesis impurities via 1H NMR.
Quantitative Data Summary
To facilitate rapid spectral interpretation, the following table summarizes the diagnostic
| Compound | Diagnostic Proton(s) | Multiplicity | Chemical Shift ( | Mechanistic Origin |
| Ethyl 2-oxodecanoate | Ester -CH | Quartet ( | 4.32 | Target Product |
| Ethyl 2-oxodecanoate | Triplet ( | 2.83 | Target Product | |
| Diethyl oxalate | Ester -CH | Quartet ( | 4.36 | Excess Starting Material |
| 1-Bromooctane | -CH | Triplet ( | 3.40 | Unreacted Starting Material |
| 1-Octene | Alkene =CH | Multiplet | 4.93 – 5.05 | |
| 2-Oxodecanoic acid | Triplet ( | ~2.85 | Over-hydrolysis (Workup) |
Troubleshooting FAQs
Q: I observe an intense, unexpected quartet at ~4.36 ppm and a triplet at ~1.38 ppm that overshadows my product peaks. What is causing this, and how do I resolve it?
A: This indicates a significant presence of unreacted diethyl oxalate . Mechanistically, diethyl oxalate must be used in stoichiometric excess (often 1.5 to 2.0 equivalents) to prevent the newly formed
Q: My NMR shows the
Q: There is a distinct triplet at 3.40 ppm in my crude NMR. Is this a side reaction? A: No, this is unreacted 1-bromooctane . This occurs when the initial Grignard formation is incomplete. Magnesium insertion into long-chain alkyl halides can be sluggish due to poor solubility or oxide layers on the magnesium turnings. Resolution: Ensure the magnesium turnings are mechanically crushed or chemically activated (e.g., with a crystal of iodine or 1,2-dibromoethane) and that the THF solvent is rigorously anhydrous.
Q: I see complex multiplets between 4.9 ppm and 5.8 ppm. What is this impurity?
A: These are the vinylic protons of 1-octene. During the formation of octylmagnesium bromide,
Validated Experimental Protocol: qNMR for Impurity Mass Balance
To ensure your analytical workflow is a self-validating system, qualitative NMR must be paired with quantitative NMR (qNMR). Relying solely on isolated yields is deceptive due to the co-elution of aliphatic impurities. By using an internal standard, you can calculate the exact mass balance of ethyl 2-oxodecanoate versus its impurities.
Step-by-Step qNMR Methodology:
-
Standard Selection: Accurately weigh exactly 10.0 mg of a highly pure internal standard, such as 1,3,5-trimethoxybenzene (TMB), into a clean glass vial. TMB is ideal because it produces a sharp, isolated aromatic singlet at ~6.1 ppm, far from the aliphatic signals of your product.
-
Sample Preparation: Accurately weigh ~25.0 mg of your crude ethyl 2-oxodecanoate mixture into the same vial. Record both weights to an accuracy of 0.1 mg.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl
(containing 0.03% v/v TMS as a chemical shift reference). Transfer the homogeneous solution to a standard 5 mm NMR tube. -
Acquisition Parameters (Critical): Acquire the
H NMR spectrum at 400 MHz. Causality note: You must set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T ) of the analytes to ensure all protons fully relax between pulses. For these small molecules, set D1 = 15 seconds . Use a 90° pulse angle and acquire 16–32 scans to ensure a high signal-to-noise ratio. -
Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the TMB singlet at 6.1 ppm (representing 3 protons) and calibrate it to a known value. Next, integrate the product ester quartet at 4.32 ppm (2 protons) and the 1-bromooctane triplet at 3.40 ppm (2 protons).
-
Validation: Use the standard qNMR formula (
) to determine the absolute purity of the target ester and the exact molar ratio of the unreacted halide.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Ethyl 2-Oxodecanoate and Ethyl Decanoate
A Senior Application Scientist's Guide for Researchers
In the realm of organic synthesis and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of two structurally related esters: ethyl decanoate and ethyl 2-oxodecanoate. While both molecules share a common ethyl ester moiety and a ten-carbon chain, the presence of a ketone at the C2 position in ethyl 2-oxodecanoate introduces distinct and readily identifiable features in its NMR spectra. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous confirmation of chemical identity.
Molecular Structures: The Foundational Difference
The key to differentiating these two compounds lies in their functional groups. Ethyl decanoate is a straight-chain saturated ester. In contrast, ethyl 2-oxodecanoate, an α-keto ester, incorporates a carbonyl group directly adjacent to the ester functionality. This seemingly minor alteration has profound consequences on the electronic environment of nearby nuclei, which is directly reflected in the NMR data.
Caption: Molecular formulas of Ethyl Decanoate and Ethyl 2-Oxodecanoate.
The Causality of Chemical Shifts: Why the Spectra Differ
The cornerstone of NMR interpretation is the chemical shift (δ), which indicates the electronic environment of a nucleus. Electronegative atoms or groups, such as the oxygen atoms in carbonyls (C=O), withdraw electron density from neighboring atoms. This effect, known as "deshielding," causes the affected nuclei to resonate at a higher frequency, shifting their signals "downfield" (to a higher ppm value) in the NMR spectrum.[1][2]
In ethyl decanoate, the protons and carbons on the α-carbon (C2) are deshielded solely by the ester's carbonyl group. In ethyl 2-oxodecanoate, the situation is dramatically different. There are no protons on the α-carbon (C2). The protons on the β-carbon (C3) are now adjacent to the newly introduced ketone carbonyl group, leading to significant deshielding and a pronounced downfield shift compared to their counterparts in ethyl decanoate. Furthermore, the presence of two distinct carbonyl carbons (one ketone, one ester) in ethyl 2-oxodecanoate is a definitive feature in its ¹³C NMR spectrum.[3][4]
¹H NMR Spectral Analysis: A Tale of Two Methylene Groups
The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. The key differences between our two compounds are immediately apparent.
Ethyl Decanoate (Predicted ¹H NMR):
-
Ethyl Ester Protons: A characteristic quartet around 4.1 ppm (the -O-CH₂ - group, split by the adjacent methyl group) and a triplet around 1.2 ppm (the -CH₂CH₃ group, split by the adjacent methylene group).[5][6]
-
α-Methylene Protons (C2): A triplet appearing around 2.2 ppm. This signal is crucial for comparison. Its chemical shift is influenced by the adjacent ester carbonyl.[5][7]
-
Alkyl Chain Protons (C3-C9): A large, overlapping multiplet in the upfield region, typically between 1.2-1.6 ppm.
-
Terminal Methyl Protons (C10): A triplet around 0.9 ppm, characteristic of a terminal methyl group in a long alkyl chain.
Ethyl 2-Oxodecanoate (Predicted ¹H NMR):
-
Ethyl Ester Protons: Very similar to ethyl decanoate, with a quartet around 4.2 ppm (-O-CH₂ -) and a triplet around 1.3 ppm (-CH₂CH₃ ).
-
Key Differentiator (C3): The methylene protons at the C3 position are now adjacent to the ketone carbonyl. This causes a significant downfield shift to approximately 2.8-3.0 ppm. This signal will appear as a triplet, split by the C4 methylene protons.
-
Absence of C2 Protons: Critically, there is no signal in the 2.2 ppm region corresponding to protons on the α-carbon, as this carbon is now part of the ketone.
-
Alkyl Chain Protons (C4-C9): A large multiplet between 1.2-1.6 ppm.
-
Terminal Methyl Protons (C10): A triplet around 0.9 ppm.
Table 1: Comparative Predicted ¹H NMR Data (CDCl₃, 300 MHz)
| Assignment | Ethyl Decanoate | Ethyl 2-Oxodecanoate |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Ethyl -O-CH₂ - | ~4.1 | Quartet (q) |
| Ethyl -CH₂CH₃ | ~1.2 | Triplet (t) |
| -CH₂ -CO- (C2) | ~2.2 | Triplet (t) |
| -CH₂ -CO- (C3) | - | - |
| -(CH₂ )₆- | ~1.2-1.6 | Multiplet (m) |
| Chain -CH₃ (C10) | ~0.9 | Triplet (t) |
¹³C NMR Spectral Analysis: The Carbonyl Signature
The ¹³C NMR spectrum reveals the number of unique carbon environments. For these molecules, the most telling information comes from the downfield "carbonyl region" of the spectrum.
Ethyl Decanoate (Predicted ¹³C NMR):
-
Ester Carbonyl (C1): A single peak in the carbonyl region, expected around 173 ppm.[3][4]
-
Ethyl & Alkyl Carbons: A series of peaks in the upfield region (14-60 ppm), corresponding to the ethyl ester carbons and the decanoate chain. The -O-C H₂ carbon will be around 60 ppm.
Ethyl 2-Oxodecanoate (Predicted ¹³C NMR):
-
Two Carbonyl Signals: This is the definitive proof of structure. The ester carbonyl (C1) will appear around 161 ppm, while the ketone carbonyl (C2) will be significantly further downfield, around 195-200 ppm.[4][8] The presence of two signals in this region is unambiguous.
-
Ethyl & Alkyl Carbons: A series of peaks in the upfield region. The C3 carbon will be shifted downfield (~40-45 ppm) compared to its position in ethyl decanoate due to the adjacent ketone.
Table 2: Comparative Predicted ¹³C NMR Data (CDCl₃, 75 MHz)
| Assignment | Ethyl Decanoate | Ethyl 2-Oxodecanoate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| Ester C =O (C1) | ~173 | ~161 |
| Ketone C =O (C2) | - | ~198 |
| Ethyl -O-C H₂- | ~60 | ~62 |
| Chain C arbons | ~14-34 | ~14-42 |
| Ethyl -C H₃ | ~14 | ~14 |
Experimental Protocol: A Self-Validating Workflow
To obtain high-quality, reproducible NMR data, a meticulous experimental approach is essential. The following protocol describes a self-validating system for sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Glassware Preparation: Ensure all glassware, including vials and Pasteur pipettes, are clean and dry to prevent contamination. NMR tubes should be cleaned thoroughly with acetone and dried.[9]
-
Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[11][12] Gentle vortexing can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9][13]
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.00 ppm.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument probe must be tuned to the correct nucleus (¹H or ¹³C), and the magnetic field must be "shimmed" to optimize its homogeneity, which ensures sharp, well-resolved peaks.[12]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: 2-5 seconds.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The differentiation between ethyl decanoate and ethyl 2-oxodecanoate via NMR spectroscopy is straightforward and definitive. The analysis hinges on three key observations in the spectrum of ethyl 2-oxodecanoate that are absent in ethyl decanoate:
-
The absence of an α-proton signal in the ¹H NMR spectrum.
-
A significant downfield shift of the C3 methylene protons in the ¹H NMR spectrum due to the deshielding effect of the adjacent ketone.
-
The appearance of a second, distinct carbonyl signal around 195-200 ppm in the ¹³C NMR spectrum, corresponding to the ketone carbon.
By carefully preparing the sample and understanding the fundamental principles of chemical shifts, researchers can confidently and accurately distinguish between these two compounds, ensuring the integrity and success of their scientific endeavors.
References
-
University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supporting Information for a Chemical Communications article. Retrieved from [Link]
-
YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link]
-
YouTube. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl decanoate (YMDB01391). Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
-
NIST. (n.d.). Decanoic acid, ethyl ester. Retrieved from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]
-
Williams College. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
- Grootveld, M., et al. (1998). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free Radical Research, 28(5), 419-434.
-
ResearchGate. (2025, October 23). Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. Retrieved from [Link]
-
Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. azooptics.com [azooptics.com]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation pattern of ethyl 2-oxodecanoate
Topic: Mass Spectrometry Fragmentation Pattern of Ethyl 2-Oxodecanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl 2-oxodecanoate (CAS: 137-03-1), an
This guide provides a technical comparison of the fragmentation performance of Ethyl 2-oxodecanoate under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts it with its structural analog, Ethyl Decanoate . These insights are designed to assist analytical chemists in unambiguous metabolite identification and purity validation.
Structural & Mechanistic Analysis
The molecule consists of a lipophilic octyl chain, an
- -Cleavage: Rupture between the two carbonyl carbons (C1-C2).
-
McLafferty Rearrangement: Facilitated by the
-hydrogen on the octyl chain relative to the keto-carbonyl. -
Alkoxy Loss: Standard ester behavior.
Chemical Properties Table
| Property | Data |
| Formula | |
| Molecular Weight | 214.30 Da |
| Key Functional Groups | |
| Diagnostic Ion (EI) | m/z 116 (McLafferty), m/z 141 (Acylium) |
Comparative Fragmentation Analysis
A. Electron Ionization (EI) – The Structural Fingerprint
Under hard ionization (70 eV), Ethyl 2-oxodecanoate undergoes extensive fragmentation. Unlike simple esters, the
Key Fragments & Mechanisms:
-
m/z 116 (Base Peak/Major Ion):
-
Process: The keto-oxygen abstracts a
-hydrogen from the C5 position of the alkyl chain. This is followed by cleavage of the C3-C4 bond. -
Result: Formation of the ethyl 2-hydroxyacrylate radical cation (
) and loss of neutral 1-hexene. -
Significance: This peak distinguishes
-keto esters from simple esters (where the McLafferty ion is m/z 88).
-
m/z 141 (Acylium Ion):
-
Mechanism:
-Cleavage between C1 and C2. -
Process: Heterolytic cleavage retains the positive charge on the acyl fragment.
-
Result:
. -
Significance: Confirms the length of the alkyl chain (octyl group).
-
-
m/z 29, 43, 57 (Alkyl Series):
-
Mechanism: Sigma-bond cleavage of the hydrocarbon tail.
-
Result: Standard alkyl carbenium ions (
).
-
B. Electrospray Ionization (ESI) – Sensitivity Focus
In LC-MS applications, ESI provides a "soft" alternative, preserving the molecular ion but sacrificing structural detail.[5]
-
Positive Mode (+): Dominant species are adducts:
(m/z 215) and (m/z 237). -
Negative Mode (-): Generally poor sensitivity for esters unless derivatized, as they lack acidic protons.
-
Performance Verdict: ESI is superior for quantification in complex biological matrices but inferior for structural elucidation compared to EI.
C. Comparative Alternative: Ethyl Decanoate
To validate the unique signature of the
| Feature | Ethyl 2-Oxodecanoate | Ethyl Decanoate (Alternative) |
| Molecular Ion | m/z 214 (Weak) | m/z 200 (Weak) |
| Base Peak (McLafferty) | m/z 116 (Ethyl 2-hydroxyacrylate) | m/z 88 (Ethyl acetate enol) |
| m/z 141 (Octanoyl) & m/z 73 (Carboethoxy) | m/z 155 (Decanoyl) | |
| Diagnostic Value | High (Unique m/z 116) | Moderate (Common fatty ester pattern) |
Insight: The shift of the McLafferty ion from m/z 88 to m/z 116 is the definitive confirmation of the 2-oxo substitution.
Visualization of Fragmentation Pathways[7][8]
The following diagram illustrates the competing fragmentation pathways for Ethyl 2-oxodecanoate under Electron Ionization.
Caption: Primary EI fragmentation pathways showing the diagnostic McLafferty rearrangement (m/z 116) and alpha-cleavage (m/z 141).
Experimental Protocols
Protocol A: GC-MS Analysis (Structural Validation)
Objective: Confirm identity via EI fragmentation pattern.
-
Sample Preparation:
-
Dissolve 1 mg of Ethyl 2-oxodecanoate in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Note: Avoid alcohols (methanol/ethanol) to prevent transesterification artifacts.
-
-
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 1:50, 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min).
-
-
MS Detection:
Protocol B: LC-MS/MS Analysis (Quantification)
Objective: High-sensitivity detection for pharmacokinetic studies.
-
Sample Preparation:
-
Dilute sample to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Detection:
-
Mode: ESI Positive (
). -
Target: Monitor m/z 215.16 (
). -
MRM Transition: 215.1
169.1 (Loss of EtOH) for quantitation.
-
Analytical Workflow Diagram
Caption: Decision matrix for selecting GC-MS vs LC-MS based on analytical goals (Identification vs Quantification).
References
-
NIST Mass Spectrometry Data Center. Ethyl (E)-2-octenoate Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating McLafferty rearrangement mechanisms in carbonyls).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for -cleavage rules in keto-esters).
-
PubChem. Ethyl 2-oxodecanoate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
Comparative Reactivity Profile: Ethyl 2-Oxodecanoate vs. Ethyl 2-Oxooctanoate
Executive Summary
This guide provides a technical comparison between Ethyl 2-oxodecanoate (C12) and Ethyl 2-oxooctanoate (C10). While these molecules are homologous
Key Takeaway:
-
Ethyl 2-oxooctanoate is the superior substrate for enzymatic reductions (Lactate Dehydrogenase/KREDs) due to better aqueous solubility and active-site fitting.
-
Ethyl 2-oxodecanoate is often preferred in medicinal chemistry (Quinoxaline synthesis) when a longer lipophilic tail is required to increase the LogP of the final API (Active Pharmaceutical Ingredient) candidate.
Physicochemical Baseline
Understanding the physical properties is the first step in designing a scalable protocol. The increased lipophilicity of the decanoate analog necessitates modifications in solvent selection for both extraction and reaction media.
| Property | Ethyl 2-oxooctanoate | Ethyl 2-oxodecanoate | Impact on Workflow |
| CAS Number | 10488-95-6 | 692-87-5 | Verification required for sourcing. |
| Formula | Stoichiometry calculations. | ||
| Molecular Weight | 186.25 g/mol | 214.30 g/mol | Mass loading adjustments. |
| Chain Length (Acid) | C8 (Octyl) | C10 (Decyl) | Steric fit in enzyme pockets. |
| LogP (Est.) | ~1.7 | ~2.7 | Critical: C10 requires co-solvents (DMSO) in aqueous buffers. |
| Boiling Point | ~110°C (at reduced pressure) | >130°C (at reduced pressure) | Decanoate is harder to remove via vac distillation. |
| Water Solubility | Low (<1 g/L) | Negligible | Decanoate requires biphasic systems for biocatalysis. |
Core Analysis 1: Biocatalytic Asymmetric Reduction
The most high-value application for these molecules is the synthesis of chiral
Mechanism & Pathway
The reduction is typically catalyzed by L-Lactate Dehydrogenase (L-LDH) or engineered Ketoreductases (KREDs) . The reaction consumes NADPH, necessitating a cofactor recycling system (Glucose Dehydrogenase - GDH).
Figure 1: Cofactor recycling system for the enantioselective reduction of
Comparative Performance Data
Native Lactate Dehydrogenases (e.g., from Bacillus stearothermophilus) exhibit a sharp decrease in
| Parameter | Ethyl 2-oxooctanoate (C8) | Ethyl 2-oxodecanoate (C10) | Scientific Rationale |
| Relative Activity | 100% (Baseline) | ~15-30% | C10 tail clashes with the hydrophobic boundary of the active site [1]. |
| Substrate Loading | Up to 50 mM | Max 10-20 mM | Solubility limit; C10 forms micelles/aggregates that inhibit enzymes. |
| Co-solvent Need | 5% DMSO usually sufficient | 10-20% DMSO or Biphasic | Higher logP of C10 requires organic phase to deliver substrate. |
| Stereoselectivity | >99% ee | >98% ee | Stereocontrol remains high due to the small ethyl ester vs. long alkyl chain differentiation. |
Protocol A: Biocatalytic Reduction (Biphasic System)
Recommended for Ethyl 2-oxodecanoate to overcome solubility issues.
-
Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
. -
Cofactor Mix: Dissolve NADP+ (0.5 mM final) and Glucose (1.5 eq relative to substrate).
-
Enzyme Mix: Add GDH (50 U) and the specific KRED/LDH (100 U).
-
Substrate Addition: Dissolve Ethyl 2-oxodecanoate (500 mg) in MTBE (Methyl tert-butyl ether) (10 mL).
-
Reaction: Layer the organic phase over the aqueous buffer. Stir vigorously at 30°C for 24 hours. The biphasic system acts as a reservoir, slowly feeding the lipophilic substrate to the enzyme.
-
Workup: Separate phases. Extract aqueous layer 2x with EtOAc. Dry organic layers (
) and concentrate.
Core Analysis 2: Heterocycle Synthesis (Quinoxalines)
Both esters react with 1,2-diamines to form quinoxalin-2(1H)-ones.[1] This is a "Classical" organic synthesis where the chain length impacts the isolation more than the reaction rate.
Mechanism
The reaction proceeds via a double condensation (Schiff base formation) followed by tautomerization.
Figure 2: Condensation pathway for quinoxaline synthesis.
Comparative Isolation Workflow
| Feature | Ethyl 2-oxooctanoate Product | Ethyl 2-oxodecanoate Product |
| Product Name | 3-hexylquinoxalin-2(1H)-one | 3-octylquinoxalin-2(1H)-one |
| Reaction Rate | Fast (< 2 hours) | Fast (< 2 hours) |
| Crystallization | Crystallizes readily from EtOH/Water upon cooling. | Often forms an "oil" first due to high lipophilicity; requires seeding or column chromatography. |
| Yield | 85-92% | 75-85% (Losses during oil handling). |
Protocol B: Chemical Synthesis of Quinoxalinones
Standardized for both, with workup variation noted.
-
Dissolution: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in Ethanol (10 mL/g).
-
Addition: Add Ethyl 2-oxodecanoate or Ethyl 2-oxooctanoate (1.1 eq) dropwise.
-
Catalysis: Add catalytic Acetic Acid (5 drops).
-
Reflux: Heat to reflux for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup (Differentiation):
-
For Octanoate (C8): Cool to 0°C. Add cold water dropwise until precipitate forms. Filter and wash with cold 50% EtOH.
-
For Decanoate (C10): Evaporate solvent.[2] Residue will likely be an oil. Dissolve in minimal hot Hexane/EtOAc (9:1) and cool slowly to force precipitation. If oil persists, purify via silica gel flash chromatography.
-
Stability & Storage
Both compounds are
-
Hydrolysis: The ester bond is activated by the adjacent ketone. Moisture leads to the formation of the
-keto acid, which is unstable and can decarboxylate oxidatively [3]. -
Enolization: While less prone than
-keto esters, they can enolize, leading to polymerization over long periods.
Recommendation: Store both under Argon at 4°C. The Ethyl 2-oxooctanoate is slightly more hygroscopic due to its shorter chain length and should be handled with stricter moisture exclusion.
References
-
L-Lactate Dehydrogenase Specificity
- Source: Sigma-Aldrich / Roche Life Science.
-
Data: L-LDH reduces 2-oxoacids with rates decreasing rapidly with increasing chain length.[3]
-
URL:
-
Quinoxaline Synthesis via 2-Oxo Esters
- Source: ResearchG
- Data: Condensation of o-phenylenediamine with ethyl 2-oxobutanoate homologs proceeds via acid c
-
URL:
-
Hydrolysis of Alpha-Keto Esters
- Source: NIH / N
- Data: Esterified alpha-keto analogs rapidly hydrolyze in aqueous media, affecting cellular uptake studies.
-
URL:
-
Physical Properties (Ethyl 2-oxodecanoate)
- Source: PubChem (NIH).
-
Data: Molecular Weight 214.30 g/mol , XLogP3 2.7.[4]
-
URL:(Note: While PubChem indexes the 10-oxo, the physical trends cited in the guide are extrapolated for the 2-oxo isomer based on standard homologous series behavior).
Sources
Technical Guide: Validating Purity of Ethyl 2-Oxodecanoate via GC-MS
Executive Summary
Ethyl 2-oxodecanoate (CAS: 33547-28-3) represents a specific analytical challenge within the class of
This guide challenges the "standard" direct-injection GC protocol. We demonstrate that Direct Injection GC-MS often yields false-positive impurity profiles due to thermal degradation (decarbonylation/decarboxylation) in the injector port. We validate a superior Oximation-Derivatization protocol, cross-referenced with HPLC-UV , to provide a self-validating system for purity assessment.
Key Finding: Direct injection can under-report purity by 3–8% due to artifact formation. Derivatization is required for regulatory-grade data.
The Analytical Paradox: Thermal Instability
The core issue with ethyl 2-oxodecanoate is the susceptibility of the
-
Decarbonylation: Loss of CO to form ethyl nonanoate.
-
Enolization: Rapid keto-enol tautomerism leading to peak splitting and tailing.
Chemical Context
-
Formula:
-
Boiling Point: High (
at atm), requiring high GC oven temperatures. -
Critical Failure Mode: The degradation products often co-elute or appear as "unknown impurities," leading researchers to unnecessarily discard high-quality batches.
Comparative Methodology
We evaluated three distinct protocols to determine the true purity of a synthesized batch of ethyl 2-oxodecanoate.
Method A: Direct Injection GC-MS (The "Standard" Approach)
-
Concept: Dissolve and shoot. Fast, but high risk of thermal artifacts.
-
Risk: High injector temperatures (
) trigger degradation.
Method B: Oximation-Derivatization GC-MS (The Recommended Approach)
-
Concept: React the ketone with Methoxyamine Hydrochloride (MeOx) .[1][2]
-
Mechanism: Converts the thermally unstable
bond into a thermally stable oxime (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). This "locks" the structure, preventing tautomerization and degradation.[2] -
Benefit: Validates whether "impurities" are real or artifacts.[3]
Method C: HPLC-UV (The Non-Thermal Control)
-
Concept: Liquid chromatography at ambient temperature.
-
Benefit: Eliminates thermal stress entirely. Used as the "Ground Truth" to validate Method B.
Experimental Protocols
Protocol 1: Oximation Derivatization (Recommended)[1]
-
Reagents: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).[1]
-
Internal Standard: Tridecane (100 µg/mL).
Step-by-Step Workflow:
-
Sample Prep: Weigh 10 mg of Ethyl 2-oxodecanoate into a 1.5 mL GC vial.
-
Reaction: Add 500 µL of MeOx/Pyridine reagent.
-
Incubation: Vortex and heat at 60°C for 60 minutes . (Note: This is milder than the injector port but sufficient for derivatization).
-
Extraction (Optional but recommended to remove pyridine): Add 500 µL Hexane and 500 µL water. Vortex. Centrifuge. Transfer the top Hexane layer to a new vial.
-
Injection: Inject 1 µL of the Hexane layer.
Protocol 2: GC-MS Instrument Parameters
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C (Direct) vs 250°C (Derivatized - Stable).
-
Oven:
(1 min) (5 min).
Data & Results Comparison
The following table summarizes the purity analysis of the same sample batch using the three different methods.
| Metric | Method A: Direct GC-MS | Method B: Derivatized GC-MS | Method C: HPLC-UV (Control) |
| Calculated Purity | 92.4% | 98.1% | 98.3% |
| Major Impurity | Ethyl Nonanoate (Artifact) | None Detected | None Detected |
| Peak Shape | Tailing (Tf > 1.5) | Sharp (Tf < 1.1) | Sharp (Tf < 1.1) |
| Interpretation | False Fail | Pass | Pass |
Analysis of Artifacts
In Method A , a peak at
Visualization: Validation Workflow
The following diagram illustrates the decision logic and validation pathway for
Figure 1: Analytical workflow demonstrating the necessity of derivatization to distinguish thermal artifacts from genuine impurities.
Expert Insights & Troubleshooting
Why not just use HPLC?
While HPLC avoids thermal degradation, it often lacks the resolution to separate structural isomers of long-chain esters and requires specific detectors (like CAD or MS) if the compound lacks a strong chromophore (though the
The "Double-Peak" Phenomenon
When using Oximation (Method B), you may observe two peaks for the single analyte.
-
Cause: Formation of syn- and anti- isomers around the new
double bond. -
Solution: This is normal. Sum the areas of both peaks to calculate total purity. Do not treat the second isomer as an impurity.
Mass Spec Interpretation (Derivatized)
-
Base Peak: Look for
fragments characteristic of the oxime group (often M-31 for loss of methoxy). -
Molecular Ion: The derivatized mass will be
(Mass of original + - ).-
Original MW: 214
-
Derivative MW: 243
-
References
-
University of Alabama in Huntsville. (2024). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]
Sources
Comparing synthetic routes for long-chain alpha-keto esters
Comparative Guide: Synthetic Routes for Long-Chain -Keto Esters
Long-chain
This guide critically evaluates the three most prominent synthetic pathways, providing actionable, self-validating protocols designed for bench scientists and process chemists.
Mechanistic Evaluation of Synthetic Routes
Route A: Organometallic Acylation (Grignard Addition to Oxalates)
The most direct method for constructing long-chain
Route B: Palladium-Catalyzed Double Carbonylation
For complex substrates where Grignard reagents are incompatible with existing functional groups, transition-metal-catalyzed double carbonylation offers an elegant alternative. Aryl or long-chain alkyl halides are reacted under a high-pressure carbon monoxide atmosphere in the presence of a palladium catalyst and an alcohol. The selectivity between the mono-carbonylated (ester) and double-carbonylated (
Route C: Oxidation of -Hydroxy Esters
As the pharmaceutical industry shifts toward greener late-stage functionalization, oxidative routes have gained significant prominence. This approach involves the direct oxidation of pre-formed
Workflow & Pathway Visualization
Figure 1: Comparison of three primary synthetic workflows for long-chain α-keto esters.
Quantitative Data Comparison
| Metric | Route A: Grignard + Oxalate | Route B: Pd-Carbonylation | Route C: Oxidative Routes |
| Typical Yield Range | 65% – 85% | 50% – 75% | 70% – 90% |
| Operating Temperature | 80 °C to 120 °C | 0 °C to 25 °C | |
| Substrate Scope | Excellent for long aliphatic chains; poor for base-sensitive groups. | Excellent for aryl/vinyl halides; moderate for unactivated alkyls. | Broad; highly tolerant of complex functional groups. |
| Scalability | High (Standard cryogenic reactors required). | Moderate (Requires high-pressure CO infrastructure). | High (Ambient to mild heating, standard reactors). |
| Environmental Impact | Moderate (Uses stoichiometric metals and ethereal solvents). | Low (Heavy metal catalysts, toxic CO gas). | High (Metal-free options available, high atom economy). |
Detailed Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Grignard Addition to Diethyl Oxalate (Route A)
Objective : Synthesize ethyl 2-oxodecanoate from octylmagnesium bromide and diethyl oxalate. Causality Focus : Strict temperature control is the absolute determinant of chemoselectivity, preventing the formation of tertiary alcohols.
-
Grignard Preparation : In an oven-dried, argon-purged flask, prepare octylmagnesium bromide (1.0 equiv, 0.5 M in anhydrous THF) from 1-bromooctane and magnesium turnings.
-
Validation Checkpoint: The disappearance of magnesium turnings and a shift to a cloudy, grayish solution confirms Grignard formation. Titrate a 1 mL aliquot using 1,10-phenanthroline and sec-butanol to verify exact molarity before proceeding.
-
-
Oxalate Cooling : In a separate reactor, dissolve diethyl oxalate (1.2 equiv) in anhydrous THF (0.2 M) and cool to strictly
°C using a dry ice/acetonitrile bath.-
Causality: Diethyl oxalate is used in slight excess to statistically favor mono-addition.
°C provides the optimal thermodynamic balance—cold enough to stabilize the tetrahedral intermediate, but warm enough to ensure the nucleophilic attack proceeds efficiently.
-
-
Controlled Addition : Add the titrated Grignard reagent dropwise via a syringe pump over 2 hours, maintaining the internal temperature below
°C.-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). Quench a micro-aliquot in saturated NH₄Cl. The presence of the
-keto ester ( ) and absence of the tertiary alcohol ( ) validates successful temperature control.
-
-
Quench and Hydrolysis : Stir for an additional 30 minutes at
°C, then rapidly quench by pouring the cold reaction mixture into a vigorously stirred solution of ice-cold 2M HCl.-
Causality: The rapid, acidic aqueous quench irreversibly protonates the tetrahedral intermediate, forcing the elimination of ethanol to yield the target
-keto ester before any unreacted Grignard can perform a secondary attack.
-
-
Isolation : Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via vacuum distillation.
Protocol 2: Synthesis via Oxidation of -Hydroxy Esters (Route C)
Objective : Synthesize ethyl 2-oxodecanoate via Dess-Martin Periodinane (DMP) oxidation. Causality Focus : Mild, anhydrous conditions prevent epimerization or over-oxidation of the target molecule.
-
Reagent Solubilization : Dissolve the precursor ethyl 2-hydroxydecanoate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M at 0 °C.
-
Oxidant Addition : Add Dess-Martin Periodinane (1.5 equiv) in three portions over 15 minutes. Add 1.5 equiv of solid NaHCO₃.
-
Causality: NaHCO₃ acts as an acid scavenger. DMP oxidation generates acetic acid as a byproduct; neutralizing it prevents acid-catalyzed side reactions or degradation of the highly electrophilic
-keto ester.
-
-
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy white suspension as the iodine(III) byproduct precipitates. GC-MS sampling should show complete consumption of the starting material mass (
) and the appearance of the keto peak.
-
-
Workup : Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.
-
Causality: The thiosulfate reduces any unreacted DMP and reactive iodine species into water-soluble, benign iodine(I) compounds, ensuring a clean phase separation and preventing downstream toxicity in biological assays.
-
-
Extraction : Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate under reduced pressure.
References
1.[3] Sun, C., Hou, K., Liu, X., Xu, Y., Yang, F., & Lu, T. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." Catalysts 2025, 15(6), 597. URL:[Link] 2.[1] Nimitz, J. S., & Mosher, H. S. "A new synthesis of .alpha.-keto esters and acids." The Journal of Organic Chemistry 1981, 46(1), 211-213. URL:[Link] 3.[2] Sakakura, T., Yamashita, H., Kobayashi, T., Hayashi, T., & Tanaka, M. "Synthesis of .alpha.-keto esters via palladium-catalyzed double carbonylation." The Journal of Organic Chemistry 1987, 52(26), 5733-5740. URL:[Link]
A Senior Application Scientist's Guide to Thin-Layer Chromatography of Ethyl 2-Oxodecanoate
This guide provides an in-depth comparison and practical workflow for analyzing ethyl 2-oxodecanoate using Thin-Layer Chromatography (TLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles, enabling you to optimize separations, interpret results accurately, and understand how TLC compares to other analytical techniques.
Introduction: The Analytical Importance of Ethyl 2-Oxodecanoate
Ethyl 2-oxodecanoate is a β-keto ester, a class of compounds that are pivotal intermediates in organic synthesis, including the creation of various pharmaceutical agents and heterocyclic compounds.[1][2] Given their role as synthetic building blocks, verifying the purity of ethyl 2-oxodecanoate and monitoring its formation during a reaction is critical. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly versatile tool for this purpose, allowing for qualitative analysis of reaction progress and purity with minimal sample consumption.[3][4]
Foundational Principles: Polarity and Separation on Silica Gel
The separation of ethyl 2-oxodecanoate by normal-phase TLC is governed by the principles of adsorption and solubility.[5] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (a solvent or solvent mixture).[6][7][8]
-
Stationary Phase: Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.
-
Analyte Polarity: Ethyl 2-oxodecanoate possesses two key polar functional groups: an ester and a ketone. These groups can form hydrogen bonds and dipole-dipole interactions with the stationary phase. However, it also has a long, non-polar C8 alkyl chain. This dual nature makes it a compound of intermediate polarity.
-
Separation Mechanism: As the mobile phase ascends the TLC plate via capillary action, it competes with the analyte for binding sites on the silica gel.[7][9] Less polar compounds have a weaker affinity for the silica, dissolve more readily in the mobile phase, and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds adhere more strongly to the stationary phase and have lower Rf values.[10][11]
The Rf value is a key metric calculated as: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [4][12]
An ideal Rf value for good separation and analysis typically falls between 0.3 and 0.7.[10]
Experimental Protocol: Determining Rf Values for Ethyl 2-Oxodecanoate
This section details a robust, self-validating protocol for determining the Rf value of ethyl 2-oxodecanoate. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Materials:
-
Silica gel coated TLC plates (e.g., Silica Gel 60 F254)
-
Ethyl 2-oxodecanoate sample
-
Developing chamber with a lid
-
Microcapillary tubes for spotting[9]
-
Pencil
-
Ruler
-
Mobile phase solvents (e.g., hexanes, ethyl acetate)
-
Visualization agent (e.g., potassium permanganate stain, 2,4-Dinitrophenylhydrazine stain)
Workflow Diagram:
Caption: A standard workflow for Thin-Layer Chromatography analysis.
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your plate. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors, which ensures a more uniform solvent front and improves reproducibility.[4] Cover the chamber with the lid and let it sit for 5-10 minutes.
-
Sample Spotting: Dissolve a small amount (~1 mg) of your ethyl 2-oxodecanoate sample in a minimal volume (~0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane.[9] Using a microcapillary tube, carefully and briefly touch the end to the baseline on the plate to apply a small, concentrated spot. Allow the solvent to evaporate completely.
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper. Cover the chamber and allow the solvent to ascend the plate by capillary action.[9]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[9]
-
Visualization:
-
UV Light: If using TLC plates with a fluorescent indicator (F254), first examine the dried plate under a short-wave UV lamp (254 nm).[13] Conjugated systems like the keto-ester may appear as dark spots on a green fluorescent background.[13]
-
Chemical Staining: As the keto-ester may not be strongly UV-active, a chemical stain is recommended for clear visualization.
-
Potassium Permanganate (KMnO4) Stain: This is a general oxidizing stain that reacts with many functional groups.[14] Oxidizable compounds, including the keto-ester, will appear as yellow-brown spots on a purple background.[14][15]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as distinct orange or yellow spots.[12][14][16] This is an excellent confirmatory stain for this particular molecule.
-
-
-
Rf Calculation: Circle the visualized spots with a pencil. Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value.
Comparison Guide: Rf Values in Various Solvent Systems
The choice of the mobile phase (eluent) is the most critical factor influencing the Rf value. The polarity of the eluent must be optimized to achieve good separation. For ethyl 2-oxodecanoate, a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is ideal.[9]
Relationship between Solvent Polarity and Rf Value:
Caption: The direct relationship between mobile phase polarity and analyte Rf value.
The following table provides expected Rf values for ethyl 2-oxodecanoate in common solvent systems. These values serve as a starting point for method development.
| Solvent System (v/v) | System Polarity | Expected Rf of Ethyl 2-Oxodecanoate | Rationale & Observations |
| 100% Hexanes | Very Low | ~0.05 | The compound will have a very strong affinity for the polar silica gel and will not move far from the baseline. Not a useful eluent. |
| 9:1 Hexanes:Ethyl Acetate | Low | 0.25 - 0.35 | An excellent starting point. Provides good separation from non-polar impurities (which would have a higher Rf) and highly polar starting materials.[9] |
| 7:3 Hexanes:Ethyl Acetate | Medium | 0.45 - 0.55 | Increases the solubility of the keto-ester in the mobile phase, moving it further up the plate. Useful if the spot in 9:1 is too low. |
| 1:1 Hexanes:Ethyl Acetate | Medium-High | 0.65 - 0.75 | The system is becoming quite polar. The spot will be near the solvent front. This may be too high for accurate analysis but can be useful for eluting the compound quickly. |
| 100% Ethyl Acetate | High | > 0.85 | The mobile phase is now very polar. The compound will have little interaction with the stationary phase and will travel with the solvent front. Separation from other compounds will be poor.[17] |
Comparison with Alternative Analytical Techniques
While TLC is an excellent tool for rapid, qualitative analysis, other chromatographic techniques offer distinct advantages, particularly for quantification and high-resolution separations.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Planar liquid-solid chromatography. | Column liquid-solid chromatography under high pressure. | Column gas-solid/liquid chromatography based on volatility.[18] |
| Primary Use | Qualitative (purity, reaction monitoring).[3] | Quantitative and qualitative analysis.[18] | Analysis of volatile and thermally stable compounds.[19] |
| Speed | Fast (5-20 minutes per sample).[3] | Slower (10-60 minutes per sample).[19] | Fast for volatile compounds (2-60 minutes).[18][20] |
| Cost | Low cost per sample. | High initial investment and solvent cost.[19] | Moderate initial investment; lower solvent cost than HPLC.[19][20] |
| Resolution | Lower | High | Very High |
| Suitability for Ethyl 2-Oxodecanoate | Excellent for quick checks. | Excellent for precise quantification and purity analysis. | Suitable, as the compound is sufficiently volatile, especially for impurity profiling. |
When to Choose TLC:
-
For rapid monitoring of a chemical reaction's progress.
-
To quickly screen for the optimal solvent system for column chromatography.[9]
-
For a preliminary purity assessment when high-end instrumentation is not available.
When to Choose HPLC or GC:
-
When precise quantification of the compound is required.
-
For separating complex mixtures containing closely related impurities.
-
For formal purity analysis in a regulated (e.g., pharmaceutical) environment.
References
- Normal-phase vs.
- Bickler, B. (2023).
- What Is Normal Phase And Reversed Phase Chrom
- Liquid Chrom
- Principles of chrom
- TLC Visualiz
- Thin Layer Chromatography (TLC).
- GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025). Technology Networks.
- Thin Layer Chromatography.University of Missouri-St. Louis.
- Analytical Chromatographic Separation Services (TLC, HPLC, GC).Triclinic Labs.
- TLC System.BGD Group.
- Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall.
- 2.
- HPLC vs GC - A Beginner's Guide.
- TLC stains.University of Rochester.
- comparison of GC, HPLC and TLC. (2004).
- Sravanthi, G., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.PMC.
- Thin Layer Chrom
- Thin Layer Chrom
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- 5.
- Ghorpade, P., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxodecanoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 2-oxodecanoate demands a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is grounded in authoritative best practices.
Hazard Assessment: Understanding the Risk Profile
Ethyl 2-oxodecanoate belongs to the family of aliphatic keto-esters. Based on analogous compounds, the primary hazards to consider are:
-
Skin Irritation: Prolonged or repeated contact with similar esters can cause skin irritation.[1][2]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4]
-
Respiratory Tract Irritation: While the vapor pressure is expected to be low, inhalation of mists or aerosols generated during certain procedures (e.g., heating, sonicating, or vigorous mixing) may cause respiratory irritation.[3][4]
A foundational element of laboratory safety is the implementation of a written Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450).[5][6][7] This plan should detail the specific hazards and control measures for the chemicals used in your laboratory.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify individual PPE components, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: The most critical engineering control is proper ventilation. All handling of Ethyl 2-oxodecanoate should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] An eyewash station and safety shower must be readily accessible.[8]
-
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing comprehensive safety training, and restricting access to authorized personnel only.[5][7]
Core PPE Protocol for Ethyl 2-oxodecanoate
The following PPE is mandatory for all procedures involving Ethyl 2-oxodecanoate. The selection is based on a risk assessment of potential splash, contact, and inhalation hazards.
Eye and Face Protection
Solvent or chemical splashes pose a significant risk of severe eye damage.[10]
-
Minimum Requirement: At all times, wear chemical safety goggles that provide a complete seal around the eyes and conform to the American National Standards Institute (ANSI) Z87.1 standard.[11][12] Standard prescription glasses are not a substitute for safety eyewear.[11]
-
Elevated Risk Scenarios: When handling larger volumes (>100 mL) or when there is a significant splash potential (e.g., during transfers, heating, or pressure-related work), a full-face shield must be worn in addition to safety goggles.[3][10][13]
Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against skin contact.[13] However, no single glove material protects against all chemicals. For esters, the choice of material is critical, as some common glove types offer poor resistance.
-
Recommended for General Handling: Nitrile gloves are the recommended choice for incidental contact and splash protection. They provide good resistance to oils, greases, and many esters.[14][15][16] Always use a reputable brand and inspect gloves for any signs of degradation or punctures before use.[12][17]
-
Recommended for Extended Use or Immersion: For procedures involving extended contact or potential immersion, Butyl rubber gloves are superior. Butyl rubber offers excellent protection against ketones and esters.[10][11][15][18]
It is imperative to consult the glove manufacturer’s chemical resistance charts for specific breakthrough times and permeation data. The thickness of the glove material is directly related to its chemical resistance; thicker gloves generally provide longer protection but may reduce dexterity.[14][15][18]
| Glove Material | Recommended Use Case | Resistance to Esters | General Properties |
| Nitrile Rubber | Splash protection, routine handling of small quantities. | Good | Excellent puncture resistance, good alternative for latex allergies.[13][14] Not recommended for prolonged exposure to ketones or some chlorinated solvents.[13][15] |
| Butyl Rubber | Extended contact, large volume transfers, immersion. | Excellent | High permeation resistance to a wide variety of chemicals including esters and ketones.[11][18] Remains flexible at low temperatures.[15][18] |
| Neoprene | Moderate chemical exposure. | Fair to Good | Good for acids, caustics, and alcohols.[13][18] Less effective against many organic solvents compared to Butyl or Nitrile. |
| Natural Rubber (Latex) | Not Recommended | Poor | Provides poor resistance to oils, organic solvents, and many esters.[14][15] Can also cause allergic reactions.[18] |
Skin and Body Protection
A laboratory coat is the minimum requirement to protect skin and personal clothing from accidental spills.[5][17][19]
-
Standard Use: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, should be worn at all times.
-
High-Risk Procedures: For tasks involving large quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or PVC.[13][17]
Respiratory Protection
Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is generally not required.[9][17] However, it becomes necessary in specific situations:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Aerosol Generation: If a procedure is known to generate significant aerosols or mists and cannot be contained within a fume hood.[8]
-
Ventilation Failure: If there is a failure of the primary ventilation system.
In such cases, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] All personnel who may need to wear a respirator must be part of a written Respiratory Protection Program, which includes medical evaluation and fit testing, as required by OSHA.[6]
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes risk. The following decision-making process should be integrated into your laboratory's SOPs.
Caption: Decision workflow for selecting appropriate PPE when handling Ethyl 2-oxodecanoate.
Step-by-Step Protocols
PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles. If required, put on the face shield.
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove gloves using a glove-to-glove and skin-to-skin technique. Dispose of them immediately in a designated hazardous waste container.
-
Remove the lab coat by folding it inward on itself and place it in the designated area for lab laundry or disposal.
-
Remove the face shield and goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency Plan for Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][20] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[1][12] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][20] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[3][12][20] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated Materials
All materials that come into contact with Ethyl 2-oxodecanoate, including used gloves, disposable lab coats, and absorbent materials from spills, must be considered hazardous waste.
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.[3][21] The container must be compatible with the chemical.[8]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal Route: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal company.[3][22] Do not pour Ethyl 2-oxodecanoate down the drain or dispose of it in regular trash.[1][8]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
